E 2012
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3E)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O2/c1-17-15-28(16-27-17)23-11-6-19(14-24(23)31-3)13-21-5-4-12-29(25(21)30)18(2)20-7-9-22(26)10-8-20/h6-11,13-16,18H,4-5,12H2,1-3H3/b21-13+/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOAETJYKQITMO-LANLRWRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCCN(C3=O)C(C)C4=CC=C(C=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C/3\CCCN(C3=O)[C@@H](C)C4=CC=C(C=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468614 | |
| Record name | E 2012 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870843-42-8 | |
| Record name | E-2012 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870843428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-2012 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05171 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | E 2012 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | E-2012 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LSD4Y5F0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
E2012: A Technical Whitepaper on its Mechanism of Action as a γ-Secretase Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
E2012 is a potent, orally bioavailable, non-steroidal anti-inflammatory drug (NSAID)-like small molecule that acts as a γ-secretase modulator (GSM). It allosterically modulates the activity of γ-secretase, a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. This modulation results in a shift in the cleavage preference of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides. Concurrently, E2012 increases the generation of shorter, less aggregation-prone Aβ species, such as Aβ37 and Aβ38. Despite its promising effects on Aβ modulation, the clinical development of E2012 was halted due to the observation of lenticular opacities (cataracts) in preclinical animal studies. This adverse effect was subsequently linked to the off-target inhibition of 24-dehydrocholesterol reductase (DHCR24), an enzyme involved in the final step of cholesterol biosynthesis. This whitepaper provides a comprehensive overview of the mechanism of action of E2012, detailing its effects on γ-secretase, the resulting changes in Aβ peptide profiles, and its off-target activity.
Introduction to γ-Secretase and its Role in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid plaques and the intracellular formation of neurofibrillary tangles. The primary component of amyloid plaques is the amyloid-beta (Aβ) peptide, which is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.
γ-secretase is an intramembrane aspartyl protease complex composed of four core subunits: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). PSEN forms the catalytic core of the complex. The cleavage of the C-terminal fragment of APP (APP-CTF or C99) by γ-secretase is a heterogeneous process that yields Aβ peptides of varying lengths, typically ranging from 37 to 43 amino acids. The longer forms, particularly Aβ42, are considered more hydrophobic, prone to aggregation, and neurotoxic, playing a central role in initiating the pathogenic cascade of Alzheimer's disease.
E2012 Mechanism of Action: Allosteric Modulation of γ-Secretase
E2012 exerts its therapeutic effect not by inhibiting the overall activity of γ-secretase, but by allosterically modulating its function.[1] This is a crucial distinction from γ-secretase inhibitors (GSIs), which block the cleavage of all substrates, including Notch, leading to significant toxicity. GSMs like E2012 bind to a site on the γ-secretase complex that is distinct from the active site.[2] This binding event induces a conformational change in the enzyme complex, altering its processivity and cleavage site preference for APP-CTF.[3]
The primary consequences of this allosteric modulation are:
-
Decreased production of Aβ42 and Aβ40: E2012 effectively reduces the generation of the primary amyloidogenic Aβ species.[1]
-
Increased production of shorter Aβ peptides: The modulation leads to an increase in the formation of Aβ37 and Aβ38.[1] These shorter peptides are less prone to aggregation and are considered non-pathogenic.
This shift in the Aβ peptide profile is believed to be therapeutically beneficial by reducing the pool of aggregation-prone Aβ42 and promoting the formation of soluble, non-toxic Aβ species.
Signaling Pathway of γ-Secretase Modulation by E2012
The following diagram illustrates the proposed signaling pathway for the modulation of γ-secretase by E2012.
Caption: E2012 allosterically modulates γ-secretase, shifting APP cleavage.
Quantitative Data on E2012 Activity
The following tables summarize the available quantitative data on the in vitro and in vivo activity of E2012.
Table 1: In Vitro Activity of E2012
| Parameter | Cell Line | Value | Reference |
| Aβ42 Reduction (IC50) | Various | Not explicitly stated in public sources | - |
| Aβ40 Reduction (IC50) | Various | Not explicitly stated in public sources | - |
| DHCR24 Inhibition (IC50) | Rat hepatocytes | 11.0 nM | [4] |
| DHCR24 Inhibition (IC50) | HepG2 cells | 15.1 nM | [4] |
Table 2: In Vivo Effects of E2012 (Phase I Clinical Trial)
| Parameter | Dose | Effect | Reference |
| Plasma Aβ42 Reduction | 400 mg (single dose) | ~50% reduction | [5] |
| Plasma Aβ40 Reduction | 400 mg (single dose) | ~30% reduction | [5] |
Off-Target Effect: Inhibition of DHCR24
The primary reason for the discontinuation of E2012 development was the induction of cataracts in rats following repeated dosing.[4] This adverse effect was traced to the inhibition of 24-dehydrocholesterol reductase (DHCR24). DHCR24 is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the final step of converting desmosterol to cholesterol.
Inhibition of DHCR24 by E2012 leads to an accumulation of desmosterol, particularly in the lens, which is believed to be the underlying cause of cataract formation.[4]
Cholesterol Biosynthesis Pathway and E2012 Inhibition
The diagram below illustrates the point of inhibition by E2012 in the cholesterol biosynthesis pathway.
Caption: E2012 inhibits DHCR24, the final enzyme in cholesterol synthesis.
Experimental Protocols
Detailed experimental protocols for the characterization of E2012 are largely proprietary. However, based on standard methodologies in the field, the following sections outline the likely experimental workflows.
In Vitro γ-Secretase Modulation Assay
This assay is designed to determine the effect of a compound on the production of different Aβ species in a cellular context.
Caption: Workflow for in vitro assessment of γ-secretase modulation by E2012.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing human APP are commonly used.
-
Compound Treatment: Cells are treated with a range of concentrations of E2012.
-
Incubation: The cells are incubated to allow for APP processing and Aβ secretion into the culture medium.
-
Sample Collection: The conditioned medium is collected.
-
Aβ Quantification: The concentrations of Aβ40 and Aβ42 in the medium are quantified using specific sandwich Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50) for the reduction of each Aβ species.
DHCR24 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHCR24.
Methodology:
-
Enzyme Source: The assay can be performed using either purified recombinant DHCR24 enzyme or cell lysates from cell lines that express DHCR24 (e.g., rat hepatocytes, HepG2).[4]
-
Substrate: The natural substrate for DHCR24, desmosterol, is used.
-
Compound Incubation: The enzyme source is incubated with the substrate in the presence of varying concentrations of E2012.
-
Product Detection: The formation of the product, cholesterol, is measured. This can be achieved using methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The IC50 value for the inhibition of DHCR24 activity is calculated.
Conclusion
E2012 is a well-characterized γ-secretase modulator that demonstrated a promising mechanism of action for the treatment of Alzheimer's disease by favorably altering the Aβ peptide profile. Its allosteric modulation of γ-secretase, leading to a reduction in amyloidogenic Aβ species without inhibiting Notch processing, represented a significant advancement over traditional γ-secretase inhibitors. However, the discovery of a significant off-target effect, the inhibition of DHCR24 leading to cataract formation, ultimately led to the cessation of its clinical development. The story of E2012 serves as a critical case study in drug development, highlighting the importance of thorough off-target liability screening and the challenges of developing highly selective therapeutic agents. The insights gained from the study of E2012 have, nevertheless, been invaluable in guiding the development of next-generation GSMs with improved safety profiles.
References
- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of the γ-secretase intramembrane protease complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
E2012: A Technical Guide to its Therapeutic Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
E2012 is a potent, orally bioavailable small molecule that has been investigated for the treatment of Alzheimer's disease. It functions as a second-generation γ-secretase modulator (GSM), a class of compounds designed to allosterically modify the activity of the γ-secretase complex. Unlike γ-secretase inhibitors (GSIs), which block the enzymatic activity of the complex and can lead to mechanism-based toxicities due to inhibition of Notch processing, GSMs like E2012 selectively alter the cleavage of the amyloid precursor protein (APP). This modulation results in a decreased production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and an increase in the production of shorter, less aggregation-prone Aβ species. This technical guide provides an in-depth overview of the therapeutic target of E2012, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Therapeutic Target: The γ-Secretase Complex
The primary therapeutic target of E2012 is the γ-secretase complex, a multi-subunit intramembrane aspartyl protease. This complex is a crucial enzyme in cellular biology, responsible for the cleavage of numerous type I transmembrane proteins, thereby playing a role in various signaling pathways. In the context of Alzheimer's disease, its most critical function is the final proteolytic processing of the amyloid precursor protein (APP).
The γ-secretase complex is composed of four core protein subunits:
-
Presenilin (PSEN1 or PSEN2): The catalytic subunit containing the active site aspartyl residues.
-
Nicastrin (NCT): A large type I transmembrane glycoprotein that functions as a scaffold and is involved in substrate recognition.
-
Anterior pharynx-defective 1 (APH1): A multi-pass transmembrane protein that plays a role in the stabilization and maturation of the complex.
-
Presenilin enhancer 2 (PEN2): A small hairpin-like transmembrane protein required for the endoproteolysis and activation of presenilin.
Mechanism of Action: Allosteric Modulation of γ-Secretase
E2012 acts as a γ-secretase modulator (GSM), meaning it does not directly inhibit the catalytic activity of the enzyme. Instead, it binds to an allosteric site on the γ-secretase complex, inducing a conformational change. This change alters the processivity of the enzyme specifically in its cleavage of the APP C-terminal fragment (APP-CTF or C99).
The processing of APP by γ-secretase is a sequential event that produces Aβ peptides of varying lengths. The initial cleavage occurs at the ε-site, releasing the APP intracellular domain (AICD). Subsequent cleavages at the γ-site determine the C-terminus of the Aβ peptide. The amyloidogenic pathway, which is implicated in Alzheimer's disease, primarily produces Aβ40 and Aβ42. Aβ42 is particularly prone to aggregation and is the main component of the amyloid plaques found in the brains of Alzheimer's patients.
E2012's modulatory effect shifts the preferred γ-secretase cleavage site on APP-CTF. This results in:
-
Decreased production of Aβ42 and Aβ40.
-
Increased production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38. [1]
Crucially, this modulation of APP processing occurs without significantly affecting the cleavage of other γ-secretase substrates, most notably the Notch receptor. The sparing of Notch signaling is a key advantage of GSMs over GSIs, as the inhibition of Notch is associated with significant side effects.
Off-Target Activity: Inhibition of DHCR24
In addition to its on-target activity as a GSM, E2012 has been shown to inhibit 3β-hydroxysterol Δ24-reductase (DHCR24), an enzyme involved in the final step of cholesterol biosynthesis.[2] This off-target activity is not related to its Aβ-lowering effects but has been linked to observed side effects in preclinical studies, such as lenticular opacities.
Quantitative Data
The following tables summarize the in vitro potency of E2012 on its primary and off-target enzymes, as well as its effect on the production of various Aβ isoforms.
| Target | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| γ-Secretase (Aβ42 reduction) | Whole-cell assay | Not specified | 142 nM | [3] |
| γ-Secretase (Aβ42 reduction) | Not specified | Not specified | 92 nM | |
| DHCR24 | Not specified | Not specified | Not specified |
| Aβ Isoform | Effect of E2012 Treatment | Fold Change/Percent Reduction | Reference |
| Aβ42 | Decrease | Dose-dependent reduction | |
| Aβ40 | Decrease | Dose-dependent reduction | |
| Aβ38 | Increase | Dose-dependent increase | [1] |
| Aβ37 | Increase | Dose-dependent increase | [1] |
Experimental Protocols
In Vitro γ-Secretase Activity Assay (Cell-Free)
This protocol describes a method to assess the direct effect of E2012 on the enzymatic activity of isolated γ-secretase.
a. Preparation of γ-Secretase-Containing Membranes:
-
Culture a suitable cell line known to express γ-secretase (e.g., HEK293, CHO, or HeLa cells).
-
Harvest the cells and resuspend them in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet with a suitable buffer and resuspend in a solubilization buffer containing a mild detergent (e.g., 1% CHAPSO) and protease inhibitors.
-
Incubate on ice to allow for solubilization of the γ-secretase complex.
-
Centrifuge at high speed to remove insoluble material. The supernatant contains the active γ-secretase complex.
b. In Vitro Cleavage Reaction:
-
In a microcentrifuge tube or a 96-well plate, combine the solubilized γ-secretase preparation with a recombinant APP-C99 substrate (e.g., C100-FLAG).
-
Add varying concentrations of E2012 or a vehicle control (e.g., DMSO).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours).
-
Stop the reaction by adding SDS-PAGE sample buffer or by snap-freezing.
c. Detection of Cleavage Products:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody specific to the C-terminus of Aβ (to detect Aβ fragments) or the FLAG tag on the substrate (to detect both the full-length substrate and the cleaved intracellular domain).
-
Quantify the band intensities to determine the extent of cleavage inhibition or modulation.
Cell-Based Amyloid-β Production Assay
This protocol measures the effect of E2012 on Aβ production in a cellular context.
a. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HEK293 cells stably overexpressing human APP, or neuroblastoma cell lines like SH-SY5Y) in a multi-well plate.
-
Allow the cells to adhere and grow to a desired confluency (e.g., 70-80%).
-
Replace the culture medium with fresh medium containing varying concentrations of E2012 or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
b. Sample Collection:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove any detached cells or debris.
-
The supernatant can be stored at -80°C until analysis.
c. Quantification of Aβ Isoforms:
-
Use specific enzyme-linked immunosorbent assays (ELISAs) to quantify the levels of Aβ37, Aβ38, Aβ40, and Aβ42 in the conditioned medium.[4][5]
-
Follow the manufacturer's instructions for the ELISA kits.
-
Generate a standard curve for each Aβ isoform to determine the absolute concentrations in the samples.
-
Normalize the Aβ concentrations to the total protein concentration of the cell lysate from the corresponding well to account for differences in cell number.
DHCR24 Inhibition Assay
This protocol assesses the inhibitory effect of E2012 on the activity of the DHCR24 enzyme.
a. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 or CHO cells) in a multi-well plate.
-
Treat the cells with varying concentrations of E2012 or a vehicle control for a specified time.
b. Lipid Extraction:
-
Wash the cells with PBS and then lyse them.
-
Extract the total lipids from the cell lysate using a suitable solvent system (e.g., chloroform:methanol).
c. Sterol Analysis:
-
Separate the sterols in the lipid extract using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Quantify the levels of cholesterol and its precursor, desmosterol.
-
An inhibition of DHCR24 will result in an accumulation of desmosterol and a corresponding decrease in cholesterol.
-
Calculate the ratio of desmosterol to cholesterol to determine the extent of DHCR24 inhibition.
Visualizations
Caption: Amyloid Precursor Protein (APP) Processing Pathways and the Modulatory Effect of E2012.
Caption: Experimental Workflow for the Screening and Characterization of γ-Secretase Modulators.
Conclusion
E2012 exemplifies the therapeutic strategy of γ-secretase modulation for the potential treatment of Alzheimer's disease. By allosterically modifying the γ-secretase complex, E2012 selectively reduces the production of toxic Aβ42 peptides in favor of shorter, less harmful species, while avoiding the detrimental inhibition of Notch signaling. While off-target effects on DHCR24 have been identified, the targeted mechanism of action of E2012 and other GSMs represents a promising avenue for the development of disease-modifying therapies for Alzheimer's disease. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this important class of therapeutic agents.
References
- 1. Amyloid-β peptide 37, 38 and 40 individually and cooperatively inhibit amyloid-β 42 aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of DHCR24 in the pathogenesis of AD: re-cognition of the relationship between cholesterol and AD pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerebrospinal Fluid Amyloid-β (Aβ) as an Effect Biomarker for Brain Aβ Lowering Verified by Quantitative Preclinical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Aβ42- and anti-Aβ40-specific mAbs attenuate amyloid deposition in an Alzheimer disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selected reaction monitoring (SRM)-based method for absolute quantification of Aβ38, Aβ40, and Aβ42 in cerebrospinal fluid of Alzheimer's disease patients and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
E2012: A Technical Deep Dive into γ-Secretase Modulation for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
E2012 is a second-generation, non-steroidal anti-inflammatory drug (NSAID)-derived γ-secretase modulator (GSM) that was developed for the potential treatment of Alzheimer's disease. It demonstrated a promising mechanism of action by selectively altering the cleavage of amyloid precursor protein (APP) by γ-secretase to reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide, while concurrently increasing the formation of shorter, less amyloidogenic Aβ species. This modulation was achieved without inhibiting the overall activity of the γ-secretase enzyme, a key differentiation from γ-secretase inhibitors (GSIs) that are often associated with mechanism-based toxicities related to Notch signaling impairment.
Phase I clinical trials in healthy volunteers showed that E2012 could achieve a significant, dose-dependent reduction of plasma Aβ42. However, the clinical development of E2012 was discontinued due to the observation of lenticular opacities (cataracts) in preclinical safety studies in rats. This adverse effect was later attributed to the off-target inhibition of 3β-hydroxysterol Δ24-reductase (DHCR24), an enzyme involved in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the available preclinical and clinical data on E2012, its mechanism of action, and the experimental methodologies relevant to its evaluation.
Mechanism of Action: Allosteric Modulation of γ-Secretase
E2012 functions as an allosteric modulator of the γ-secretase complex. Unlike orthosteric inhibitors that block the active site, E2012 is believed to bind to a distinct site on the multi-protein complex, inducing a conformational change that alters its processivity.[1] The γ-secretase complex sequentially cleaves the C-terminal fragment of APP (APP-CTF or C99) at multiple sites to generate Aβ peptides of varying lengths.[2] There are two main product lines for Aβ generation, one producing Aβ49, Aβ46, Aβ43, and Aβ40, and the other producing Aβ48, Aβ45, and Aβ42.[1]
E2012 shifts the cleavage preference of γ-secretase, leading to a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides.[3] Concurrently, it promotes the formation of shorter, less aggregation-prone peptides, namely Aβ37 and Aβ38.[4] This modulation of Aβ profiles is achieved without significantly affecting the total amount of Aβ produced.[3] A crucial advantage of this mechanism is the preservation of Notch receptor processing, which is also a substrate for γ-secretase and essential for normal cellular function. Inhibition of Notch signaling is a major safety concern for GSIs.[3]
dot
Caption: Mechanism of E2012 on γ-Secretase Activity.
Quantitative Data
Preclinical Data
Quantitative preclinical data for E2012 is limited in the public domain. The available information indicates a potent and selective modulation of Aβ production.
| Parameter | Cell Line | Value | Description | Reference |
| IC50 | CHO | 143 nM | Inhibition of γ-secretase activity. | [1] |
| IC50 | Rat Hepatocytes | 11.0 nM | Inhibition of DHCR24 (off-target). | [1] |
| IC50 | HepG2 | 15.1 nM | Inhibition of DHCR24 (off-target). | [1] |
Note: Comprehensive dose-response data for the modulation of individual Aβ species (Aβ42, Aβ40, Aβ37, Aβ38) from preclinical studies are not publicly available.
Clinical Data (Phase I)
A Phase I single ascending dose study was conducted in healthy volunteers.
| Dose | Pharmacodynamic Effect | Reference |
| 400 mg | ~50% reduction in plasma Aβ42 | [4] |
Note: Detailed pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, AUC) from the Phase I clinical trial are not publicly available.
Experimental Protocols
In Vitro γ-Secretase Modulation Assay (General Protocol)
This protocol describes a typical cell-based assay to evaluate the effect of a compound on γ-secretase modulation.
dot
Caption: Workflow for a cell-based γ-secretase modulation assay.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably overexpressing human APP are cultured in appropriate media until they reach a desired confluency (e.g., 80-90%).
-
Compound Preparation: E2012 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A dilution series is then prepared in cell culture media to achieve the desired final concentrations.
-
Treatment: The cell culture medium is replaced with the medium containing different concentrations of E2012 or vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 16-24 hours) to allow for APP processing and Aβ secretion into the conditioned media.
-
Sample Collection: The conditioned media is collected, and cell debris is removed by centrifugation.
-
Aβ Quantification: The levels of different Aβ species (Aβ40, Aβ42, Aβ37, Aβ38) in the conditioned media are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or by immunoprecipitation followed by mass spectrometry (IP-MS).
-
Data Analysis: The data is normalized to the vehicle control, and dose-response curves are generated to determine the IC50 or EC50 values for the modulation of each Aβ peptide.
Measurement of Aβ Peptides in Human Plasma (General Protocol for ELISA)
This protocol outlines a typical sandwich ELISA for the quantification of Aβ peptides in plasma samples from clinical trials.
dot
Caption: Workflow for a sandwich ELISA to measure Aβ peptides.
Methodology:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the C-terminus of the target Aβ peptide (e.g., anti-Aβ42).
-
Blocking: The plate is washed and blocked with a solution (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample and Standard Addition: Plasma samples and a standard curve of known Aβ peptide concentrations are added to the wells.
-
Incubation: The plate is incubated to allow the Aβ peptides to bind to the capture antibody.
-
Detection Antibody: After washing, a biotinylated detection antibody that recognizes the N-terminus of the Aβ peptide is added.
-
Enzyme Conjugate: Following another incubation and wash step, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: After a final wash, a chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Reaction Stop and Measurement: The reaction is stopped with an acid solution, and the absorbance is measured using a microplate reader. The concentration of Aβ in the samples is determined by interpolating from the standard curve.
Conclusion
E2012 represents a significant milestone in the development of γ-secretase modulators for Alzheimer's disease. Its mechanism of selectively reducing pathogenic Aβ species without inhibiting Notch signaling offered a promising therapeutic window. While the off-target effects on cholesterol metabolism ultimately led to the discontinuation of its development, the learnings from the E2012 program have been invaluable for the design of next-generation GSMs with improved safety profiles. The data and methodologies presented in this guide provide a technical foundation for understanding the evaluation of this class of compounds.
References
- 1. Characterization of amyloid beta peptides in cerebrospinal fluid by an automated immunoprecipitation procedure followed by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novamedline.com [novamedline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
Early discovery and development of E 2012
An In-depth Technical Guide to the Early Discovery and Development of E2012
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
E2012 is a novel, second-generation γ-secretase modulator (GSM) discovered and developed by Eisai Co., Ltd. as a potential disease-modifying treatment for Alzheimer's disease (AD).[1] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities by interfering with vital signaling pathways like Notch, E2012 allosterically modulates the enzyme.[2][3] This modulation selectively reduces the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) while increasing the formation of shorter, less toxic Aβ species, such as Aβ38.[4][5] Preclinical studies demonstrated potent in vitro activity and in vivo efficacy in reducing brain Aβ levels.[2][6] Early clinical development in a Phase I trial confirmed the compound's ability to significantly lower plasma Aβ42 levels in humans.[7][8] However, the program faced a setback when lenticular opacities were observed in a preclinical rat safety study, an effect later linked to off-target inhibition of cholesterol biosynthesis.[1][7] This guide provides a detailed overview of the foundational science, experimental data, and methodologies involved in the early-stage development of E2012.
Mechanism of Action: γ-Secretase Modulation
The central pathological hallmark of Alzheimer's disease is the accumulation of Aβ peptides into plaques in the brain.[9] These peptides are generated via sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase and the γ-secretase complex. The γ-secretase complex is responsible for the final intramembrane cut, which is imprecise and produces Aβ peptides of varying lengths. The Aβ42 isoform is particularly prone to aggregation and is considered a key initiator of AD pathology.[10]
E2012 functions not as an inhibitor, but as an allosteric modulator of the γ-secretase complex.[10] It binds to the enzyme, likely to the presenilin (PS) or PEN-2 subunit, and induces a conformational change.[11] This change alters the processive carboxypeptidase-like activity of the enzyme, shifting the preferred cleavage site.[2][3] The result is a decrease in the production of Aβ42 and a concomitant increase in the secretion of shorter, non-amyloidogenic peptides like Aβ37 and Aβ38.[3] Crucially, this mechanism spares the vital ε-site cleavage of other γ-secretase substrates, most notably Notch, thereby avoiding the severe side effects associated with GSIs.[2]
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. Short Aβ peptides attenuate Aβ42 toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerebrospinal Fluid Amyloid-β (Aβ) as an Effect Biomarker for Brain Aβ Lowering Verified by Quantitative Preclinical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
E2012 (Lecanemab): A Technical Guide on its Effects on Amyloid-Beta 40 and 42
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of E2012 (Lecanemab) on amyloid-beta (Aβ) 40 and 42, key biomarkers in Alzheimer's disease pathology. This document synthesizes data from pivotal clinical trials, outlines the experimental methodologies used, and visualizes the underlying mechanisms of action and experimental workflows.
Core Mechanism of Action
Lecanemab is a humanized monoclonal antibody that preferentially targets soluble aggregated species of amyloid-beta, known as protofibrils. By binding to these early-stage aggregates, Lecanemab facilitates their clearance from the brain, thereby reducing the accumulation of amyloid plaques, a hallmark of Alzheimer's disease. This targeted removal of Aβ protofibrils is believed to mitigate downstream pathological events, including neuronal injury and cognitive decline.
Quantitative Effects on Amyloid-Beta Biomarkers
The clinical development of Lecanemab has demonstrated significant and consistent effects on key amyloid biomarkers in both plasma and cerebrospinal fluid (CSF), as well as on brain amyloid levels measured by positron emission tomography (PET).
Plasma Amyloid-Beta
Treatment with Lecanemab leads to a notable increase in the plasma Aβ42/40 ratio. This is considered a positive indicator of target engagement and amyloid clearance from the brain.
Table 1: Effect of Lecanemab on Plasma Aβ42/40 Ratio in the Clarity AD (Phase 3) Trial
| Treatment Group | N | Baseline (Mean) | Adjusted Mean Change from Baseline at 18 Months | p-value vs. Placebo |
| Lecanemab (10 mg/kg bi-weekly) | 898 | - | 0.008 | <0.0001 |
| Placebo | 897 | - | 0.001 | - |
| Data from the Phase 3 Clarity AD study[1]. |
Cerebrospinal Fluid (CSF) Amyloid-Beta
In CSF, Lecanemab treatment has been shown to increase the Aβ42/40 ratio. The observed increase in total Aβ protofibril concentration in the CSF of treated patients is interpreted as a direct pharmacodynamic effect, indicating mobilization of these neurotoxic species from the brain parenchyma into the CSF for clearance[2].
Table 2: Effect of Lecanemab on CSF Biomarkers in the Clarity AD (Phase 3) Trial Sub-study
| Biomarker | Treatment Group | Change from Baseline |
| Aβ42/40 Ratio | Lecanemab | ~60% increase |
| p-tau181 | Lecanemab | ~16-18% decrease |
| Qualitative data reported from the Clarity AD trial at the Clinical Trials on Alzheimer's Disease (CTAD) conference[3]. |
Brain Amyloid Burden (Amyloid PET)
Lecanemab treatment results in a rapid and substantial reduction in brain amyloid plaque burden as measured by amyloid PET, quantified in Centiloids.
Table 3: Effect of Lecanemab on Brain Amyloid PET in the Clarity AD (Phase 3) Trial
| Treatment Group | N | Baseline (Mean, Centiloids) | Mean Change from Baseline at 18 Months (Centiloids) | Difference vs. Placebo (95% CI) |
| Lecanemab | 698 (substudy) | ~76 | -55.5 | -59.1 (-62.6 to -55.6) |
| Placebo | - | ~76 | 3.6 | - |
| Data from the Phase 3 Clarity AD study[3][4][5][6][7]. |
Table 4: Dose-Dependent Effect of Lecanemab on Brain Amyloid PET in the Study 201 (Phase 2) Trial at 18 Months
| Dose Regimen | Change from Baseline (SUVr) |
| 10 mg/kg bi-weekly | -0.306 |
| Data from the Phase 2 Study 201[8]. SUVr (Standardized Uptake Value ratio) is another measure of amyloid PET. |
Experimental Protocols
The following sections detail the methodologies employed in the clinical trials to assess the impact of Lecanemab on Aβ40 and Aβ42.
Plasma Aβ42/40 Ratio Analysis
Method: Immunoprecipitation-Mass Spectrometry (IP-MS/MS)
-
Sample Collection: Venous blood is collected in standard tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Immunoprecipitation: Specific anti-Aβ antibodies are used to capture Aβ40 and Aβ42 peptides from the plasma.
-
Mass Spectrometry: The captured peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their concentrations. The ratio of Aβ42 to Aβ40 is calculated. This high-precision method allows for robust and reproducible quantification[6][9][10].
CSF Aβ40 and Aβ42 Analysis
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Mass Spectrometry
-
Sample Collection: Cerebrospinal fluid is collected via lumbar puncture. To ensure sample integrity, collection is performed using low-bind tubes, and the first few milliliters are often discarded to avoid contamination[11].
-
Sample Processing: CSF samples are centrifuged to remove any cellular debris and then stored at -80°C.
-
Analysis: Commercially available and validated ELISA kits or mass spectrometry are used to quantify the concentrations of Aβ40 and Aβ42[8].
Amyloid PET Imaging
Method: Positron Emission Tomography with Amyloid Tracers
-
Radiotracers: Various amyloid-binding radiotracers such as [18F]florbetapir, [18F]florbetaben, or [18F]flutemetamol are used.
-
Administration: The radiotracer is administered intravenously.
-
Image Acquisition: After a specific uptake period, a PET scan of the brain is acquired.
-
Image Analysis: The PET images are reconstructed and co-registered with a corresponding MRI scan for anatomical reference. The standardized uptake value ratio (SUVr) is calculated by normalizing the tracer uptake in cortical regions to a reference region, typically the cerebellum. SUVr values are then converted to the Centiloid scale for standardized reporting[10][12].
Visualizations
The following diagrams illustrate key pathways and workflows related to the action and assessment of E2012.
Caption: Mechanism of action of Lecanemab in the amyloid cascade.
Caption: General experimental workflow in Lecanemab clinical trials.
References
- 1. appliedradiology.com [appliedradiology.com]
- 2. eisai.com [eisai.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. A streamlined, resource-efficient immunoprecipitation-mass spectrometry method for quantifying plasma amyloid-β biomark… [ouci.dntb.gov.ua]
- 5. EISAI PRESENTS FULL RESULTS OF LECANEMAB PHASE 3 CONFIRMATORY CLARITY AD STUDY FOR EARLY ALZHEIMERâS DISEASE AT CLINICAL TRIALS ON ALZHEIMERâS DISEASE (CTAD) CONFERENCE | News Releaseï¼2022 | Eisai Co., Ltd. [eisai.com]
- 6. Frontiers | Clinical utility of plasma Aβ42/40 ratio by LC-MS/MS in Alzheimer’s disease assessment [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Lecanemab‐Associated Amyloid‐β Protofibril in Cerebrospinal Fluid Correlates with Biomarkers of Neurodegeneration in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of Plasma Amyloid-β 42/40 for Detecting Alzheimer Disease Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 11. usinfo.roche.com [usinfo.roche.com]
- 12. Clarity AD: Asian regional analysis of a phase III trial of lecanemab in early Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on E2012 for Alzheimer's Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
E2012 was an investigational compound developed by Eisai for the treatment of Alzheimer's disease. It functions as a novel, potent, non-steroidal anti-inflammatory drug (NSAID)-derived, aryl-imidazole type gamma-secretase modulator (GSM). Unlike gamma-secretase inhibitors (GSIs), which block the enzyme's activity and can interfere with the processing of other essential proteins like Notch, E2012 allosterically modulates the enzyme to selectively reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide, while concurrently increasing the formation of shorter, less amyloidogenic Aβ species.[1][2] Preclinical development was halted due to a toxicology finding of cataracts in rats, which was subsequently linked to off-target inhibition of the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24) in the cholesterol biosynthesis pathway.[3] This document provides a comprehensive overview of the available preclinical data on E2012, including its mechanism of action, quantitative in vitro data, and the key safety findings that led to the discontinuation of its development.
Data Presentation
In Vitro Pharmacology and Off-Target Effects of E2012
| Parameter | Assay Type | System | Value | Reference(s) |
| γ-Secretase Modulation | ||||
| Aβ42 Inhibition (IC₅₀) | Cell-free γ-secretase activity assay | HeLa cell membranes with recombinant C100-FLAG substrate | Similar potency to E2012-BPyne (IC₅₀ values in the low nanomolar range can be inferred) | [1] |
| Aβ40 Inhibition (IC₅₀) | Cell-free γ-secretase activity assay | HeLa cell membranes with recombinant C100-FLAG substrate | Similar potency to E2012-BPyne | [1] |
| Aβ38 Induction (EC₅₀) | Cell-free γ-secretase activity assay | HeLa cell membranes with recombinant C100-FLAG substrate | Similar potency to E2012-BPyne | [1] |
| Off-Target Activity | ||||
| Cholesterol Biosynthesis Inhibition (IC₅₀) | Inhibition of cholesterol biosynthesis | Primary culture of rat hepatocytes | 11.0 nM | [4] |
| Cholesterol Biosynthesis Inhibition (IC₅₀) | Inhibition of cholesterol biosynthesis | HepG2 cells | 15.1 nM | [4] |
Preclinical Safety Findings
| Species | Study Duration | Key Finding | Mechanism | Reference(s) |
| Rat | 13 weeks (repeated dose) | Induction of cataracts | Inhibition of DHCR24 leading to desmosterol accumulation in the lens | [3][5] |
| Monkey | 13 weeks (repeated dose) | No observation of lenticular opacity | Not applicable | [5] |
Experimental Protocols
Cell-Free γ-Secretase Activity Assay
This assay is designed to measure the in vitro activity of γ-secretase and the modulatory effects of compounds like E2012 on the production of different Aβ peptides.
Materials:
-
HeLa cell membranes (as a source of γ-secretase)
-
Recombinant C100-FLAG (a substrate for γ-secretase)
-
Assay buffer (e.g., containing 0.25% CHAPSO)
-
E2012 or other test compounds
-
RIPA buffer (for reaction termination)
-
Guanidine HCl
-
Tris-HCl buffer
-
ELISA kits for specific Aβ peptides (Aβ38, Aβ40, Aβ42)
Procedure:
-
HeLa cell membranes are incubated with the assay buffer containing the test compound (e.g., E2012) or vehicle control.
-
The reaction is initiated by the addition of the C100-FLAG substrate.
-
The mixture is incubated at 37°C for a defined period (e.g., 75 minutes) to allow for enzymatic cleavage.
-
The reaction is stopped by the addition of RIPA buffer.
-
The samples are further treated with guanidine HCl to denature proteins and ensure the release of Aβ peptides.
-
The concentrations of Aβ38, Aβ40, and Aβ42 in the samples are quantified using specific ELISAs.
-
IC₅₀ (for inhibition of Aβ42 and Aβ40) and EC₅₀ (for induction of Aβ38) values are calculated from the dose-response curves.[1]
In Vitro DHCR24 Inhibition Assay (Cholesterol Biosynthesis)
This assay assesses the off-target effect of E2012 on the final step of cholesterol synthesis.
Materials:
-
Primary rat hepatocytes or HepG2 cells
-
Cell culture medium
-
E2012 or other test compounds
-
Radiolabeled precursor of cholesterol (e.g., [¹⁴C]acetate) or a stable isotope-labeled desmosterol ([²H₆]desmosterol)
-
Scintillation counter or mass spectrometer for detection
Procedure:
-
Cells (hepatocytes or HepG2) are cultured in appropriate media.
-
The cells are treated with various concentrations of E2012 or vehicle control for a specified duration.
-
A radiolabeled or stable isotope-labeled precursor is added to the culture medium.
-
After an incubation period, the cells are harvested, and lipids are extracted.
-
The amount of newly synthesized cholesterol (or the ratio of labeled desmosterol to cholesterol) is measured using a scintillation counter or mass spectrometry.
-
The IC₅₀ value for the inhibition of cholesterol biosynthesis is determined from the dose-response curve.[4][6]
In Vivo Cataract Assessment in Rats
This protocol describes the safety pharmacology study to evaluate the potential for drug-induced cataracts.
Animal Model:
-
Sprague-Dawley or Wistar rats are commonly used.
Study Design:
-
Animals are divided into multiple groups, including a vehicle control group and several dose groups of E2012.
-
The drug is administered orally once daily for an extended period (e.g., 13 weeks).
-
Regular ophthalmological examinations are conducted throughout the study using a slit lamp.
-
The development and progression of any lenticular opacities are recorded and graded.
-
At the end of the study, animals are euthanized, and the lenses are collected for histopathological examination to confirm the nature and extent of any cataracts.[3][7]
-
Plasma and tissue (liver, lens) samples are collected to measure levels of E2012, cholesterol, and desmosterol to establish a pharmacokinetic/pharmacodynamic relationship for the toxicity.[3]
Mandatory Visualizations
References
- 1. γ-Secretase Modulator (GSM) Photoaffinity Probes Reveal Distinct Allosteric Binding Sites on Presenilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Second Generation γ-Secretase Modulators Exhibit Different Modulation of Notch β and Aβ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E2012-induced cataract and its predictive biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eisai to Resume Clinical Study to Evaluate E2012 as a Potential Next Generation Alzheimer's Disease Treatment | News Releaseï¼2008 | Eisai Co., Ltd. [eisai.com]
In Vitro Activity of E2012: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of E2012, a potent, second-generation γ-secretase modulator (GSM). E2012 has been investigated for its potential therapeutic application in Alzheimer's disease by selectively modulating the production of amyloid-beta (Aβ) peptides. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action
E2012 functions as an allosteric modulator of the γ-secretase enzyme complex. Unlike γ-secretase inhibitors (GSIs), E2012 does not block the overall enzymatic activity of γ-secretase. Instead, it binds to a site on the enzyme complex distinct from the active site and the binding site of non-steroidal anti-inflammatory drug (NSAID)-type GSMs. This allosteric binding induces a conformational change in γ-secretase, altering its processivity in cleaving the amyloid precursor protein (APP). The result is a decrease in the production of longer, more amyloidogenic Aβ species, specifically Aβ40 and Aβ42, and a concurrent increase in the production of shorter, less amyloidogenic Aβ fragments, such as Aβ37.[1][2] A crucial characteristic of E2012 is its sparing of Notch processing, a critical signaling pathway involved in cell-fate decisions, thereby avoiding a significant side effect associated with GSIs.[3][4]
Quantitative In Vitro Activity of E2012
The in vitro potency of E2012 has been determined in various cell-based assays. The half-maximal inhibitory concentration (IC50) for the reduction of Aβ42 is a key parameter for evaluating its activity.
| Cell Line | Target | IC50 | Reference |
| Chinese Hamster Ovary (CHO) | Aβ42 Production | 143 nM | [3] |
| Human Embryonic Kidney 293 (HEK293) | Aβ42 Production | 160 nM | [3] |
Note: The data presented here is derived from cell-based assays assessing the modulation of γ-secretase activity on APP processing.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of E2012's activity. Below are protocols for key experiments.
Cell-Based γ-Secretase Modulation Assay using ELISA
This assay quantifies the effect of E2012 on the production of different Aβ species in cells overexpressing APP.
a. Cell Culture and Treatment:
-
Cell Lines: HEK293 or CHO cells stably expressing human APP are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and necessary antibiotics for stable cell line maintenance.[5][6] Cultures are kept at 37°C in a humidified atmosphere with 5% CO2.[5][6]
-
Seeding: Cells are seeded in 6-well plates or other suitable culture vessels to reach 80-90% confluency for the experiment.[7][8]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of E2012 (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for a defined period, typically 24 to 48 hours, to allow for APP processing and Aβ secretion into the medium.[9]
b. Sample Collection and Preparation:
-
After incubation, the conditioned medium is collected.
-
To remove cells and debris, the medium is centrifuged at 1000 x g for 10-20 minutes at 4°C.[10]
-
The resulting supernatant is collected and can be stored at -80°C until analysis.
c. Aβ Quantification by ELISA:
-
Principle: A sandwich ELISA is used to quantify the levels of specific Aβ species (e.g., Aβ40 and Aβ42).
-
Procedure:
-
ELISA plates are coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42 and incubated overnight at 4°C.[11]
-
Plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for at least 2 hours at room temperature.[11]
-
Standards of known Aβ concentrations and the collected cell culture supernatants are added to the wells and incubated for 2 hours at room temperature.[11]
-
After washing, a biotinylated detection antibody that recognizes the N-terminus of Aβ is added to the wells and incubated for 1 hour.[12]
-
Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.[12]
-
After a final wash, a TMB substrate solution is added, and the color development is stopped with a stop solution.[12]
-
The absorbance is read at 450 nm using a microplate reader.[12]
-
-
Data Analysis: A standard curve is generated from the absorbance values of the known standards. The concentrations of Aβ40 and Aβ42 in the cell culture supernatants are then calculated from this curve. The IC50 value for Aβ42 reduction by E2012 is determined by plotting the percentage of Aβ42 inhibition against the log concentration of E2012 and fitting the data to a sigmoidal dose-response curve.
γ-Secretase Activity Luciferase Reporter Assay
This assay provides a quantitative measure of γ-secretase cleavage of its substrate in a cellular context, which can be adapted to assess the modulatory effects of compounds like E2012.
a. Principle:
This assay utilizes a genetically engineered cell line (e.g., HEK293) that stably expresses two components: a fusion protein of the γ-secretase substrate (like APP-C99) linked to a transcriptional activator (e.g., Gal4-VP16), and a reporter gene (e.g., firefly luciferase) under the control of a promoter recognized by the transcriptional activator (e.g., a Gal4 promoter).[1][13] When γ-secretase cleaves the substrate, the transcriptional activator is released, translocates to the nucleus, and drives the expression of the luciferase reporter gene. The resulting luminescence is proportional to the γ-secretase activity.
b. Protocol:
-
Cell Seeding: The reporter cell line is seeded into 96-well plates at a density of approximately 20,000 cells per well and incubated overnight.[3]
-
Compound Treatment: The cells are treated with a range of concentrations of E2012 or a vehicle control. The treatment is typically carried out for 24 hours at 37°C.[3][9]
-
Lysis and Luminescence Measurement:
-
The culture medium is removed, and a luciferase assay reagent is added to each well to lyse the cells and provide the substrate for the luciferase enzyme.[3]
-
The plate is incubated at room temperature for a few minutes with gentle agitation to ensure complete lysis and signal development.[3]
-
The luminescence is measured using a luminometer.[3]
-
-
Data Analysis: The effect of E2012 on γ-secretase activity is determined by comparing the luminescence signals from treated wells to those of the vehicle control. A decrease in signal would indicate inhibition, while modulation would be reflected by changes in the dose-response curve.
Visualizing Mechanisms and Workflows
Signaling Pathway of E2012 Action
Caption: Mechanism of E2012 as a γ-secretase modulator.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for assessing E2012's effect on Aβ production.
References
- 1. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Luciferase Assay for Measuring γ-Secretase Activity in Human Cells [jove.com]
- 4. novamedline.com [novamedline.com]
- 5. static.igem.org [static.igem.org]
- 6. CHO Cell Line in Bioproduction: Applications and Innovations [cytion.com]
- 7. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 9. Video: Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms [jove.com]
- 10. Human Amyloid Beta 42 ELISA Kit (ab289832) | Abcam [abcam.com]
- 11. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of E 2012: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
E 2012 is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM). Developed by Eisai Co., Ltd., for the potential treatment of Alzheimer's disease, this compound allosterically modulates the activity of the γ-secretase complex, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP). This modulation results in a decreased production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and an increase in the production of shorter, less pathogenic Aβ species, such as Aβ37 and Aβ38. Notably, this compound achieves this effect without significantly inhibiting the overall activity of γ-secretase, thereby sparing the processing of other critical substrates like Notch, a key feature that distinguishes it from pan-γ-secretase inhibitors. The direct binding target of this compound within the γ-secretase complex has been identified as the N-terminal fragment of presenilin-1 (PS1-NTF). Despite promising preclinical and early clinical findings, the development of this compound was halted due to the observation of lenticular opacities in a 13-week rat safety study.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its pharmacological effect by directly binding to the presenilin-1 N-terminal fragment (PS1-NTF), a core catalytic component of the γ-secretase complex. This allosteric binding induces a conformational change in the enzyme, altering its processivity in cleaving the C-terminal fragment of APP (APP-CTF or C99). Instead of inhibiting the enzyme's proteolytic activity, this compound shifts the cleavage site preference, leading to a reduction in the generation of Aβ42 and Aβ40.[2][3] Concurrently, there is an increased production of shorter, more soluble, and less amyloidogenic Aβ peptides, specifically Aβ37 and Aβ38.[2][3] This modulation of Aβ species is considered a promising therapeutic strategy for Alzheimer's disease, as it aims to reduce the primary neurotoxic insults without the adverse effects associated with complete inhibition of γ-secretase, such as interference with Notch signaling, which is crucial for normal cellular function.[4]
Signaling Pathway
The processing of the amyloid precursor protein (APP) can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound specifically modulates the latter.
Quantitative Data
The following tables summarize the in vitro potency of this compound in various assay systems.
Table 1: In Vitro IC50 Values for Aβ42 Reduction
| Assay System | Cell Line/Preparation | IC50 (nM) | Reference |
| Whole-Cell Assay | CHO cells expressing APP | 143 | [4] |
| Whole-Cell Assay | HEK293 cells expressing guinea pig Swedish mutant APP | 160 | [4] |
| Cell-Free Assay | HeLa cell membranes | 146 |
Table 2: Modulation of Aβ Species
| Aβ Species | Effect of this compound |
| Aβ42 | Decrease |
| Aβ40 | Decrease |
| Aβ38 | Increase |
| Aβ37 | Increase |
Experimental Protocols
Cell-Free γ-Secretase Activity Assay (HeLa Cell Membranes)
This assay measures the activity of γ-secretase in a cell-free environment using membranes isolated from HeLa cells and a recombinant APP C-terminal fragment (C100-FLAG) as a substrate.
Materials:
-
HeLa cells
-
Recombinant C100-FLAG substrate
-
This compound compound
-
Assay Buffer (e.g., 50 mM PIPES pH 7.0, 150 mM KCl, 5 mM CaCl₂, 5 mM MgCl₂)
-
CHAPSO detergent
-
Protease inhibitor cocktail
-
Anti-FLAG antibody for detection
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Preparation of HeLa Cell Membranes:
-
Harvest HeLa cells and wash with cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and homogenize.
-
Centrifuge to pellet nuclei and unbroken cells.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and store at -80°C.
-
-
Solubilization of γ-Secretase:
-
Resuspend the membrane pellet in a solubilization buffer containing 1% CHAPSO and protease inhibitors.
-
Incubate on ice to allow for solubilization.
-
Centrifuge to remove insoluble material. The supernatant contains the active γ-secretase.
-
-
In Vitro Cleavage Reaction:
-
In a microcentrifuge tube, combine the solubilized γ-secretase preparation, 1 µM C100-FLAG substrate, and varying concentrations of this compound (or vehicle control).
-
Incubate the reaction mixture at 37°C for 4 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer or by snap-freezing.
-
-
Detection of Cleavage Products:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-FLAG antibody to detect the cleaved intracellular domain (ICD) fragment.
-
Quantify the band intensities to determine the extent of inhibition.
-
Whole-Cell Aβ Production Assay (CHO-APP Cells)
This assay measures the effect of this compound on Aβ production in a cellular context using Chinese Hamster Ovary (CHO) cells stably overexpressing human APP.
Materials:
-
CHO cells stably expressing human APP (CHO-APP)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
This compound compound
-
ELISA kits for Aβ40 and Aβ42
Protocol:
-
Cell Culture and Treatment:
-
Plate CHO-APP cells in multi-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of this compound or vehicle control.
-
Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove any detached cells or debris.
-
-
Aβ Quantification:
-
Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysates if necessary.
-
Plot the percentage of Aβ reduction as a function of this compound concentration to determine the IC50 value.
-
Photoaffinity Labeling of PS1-NTF
This technique is used to identify the direct binding target of this compound within the γ-secretase complex using a photo-reactive and clickable analog of this compound (E2012-BPyne).
Protocol:
-
Incubation: Incubate HeLa cell membranes (or live HeLa cells) with E2012-BPyne (e.g., 2 µM). For competition experiments, pre-incubate with an excess of this compound (e.g., 50 µM).
-
UV Irradiation: Irradiate the samples with UV light (e.g., 365 nm) to induce covalent cross-linking of the photoreactive group on E2012-BPyne to its binding partner.
-
Lysis (for live cells): If using live cells, lyse the cells to release the protein complexes.
-
Click Chemistry: Add biotin-azide to the lysate/membrane preparation to attach a biotin tag to the alkyne group of E2012-BPyne via a click chemistry reaction.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein complexes.
-
Elution and Detection: Elute the bound proteins from the beads and separate them by SDS-PAGE. Perform a Western blot using an antibody specific for PS1-NTF to confirm it as the labeled protein.
Pharmacokinetics and Safety
Pharmacokinetics (ADME)
Detailed pharmacokinetic parameters for this compound in preclinical species are not extensively published in the public domain. However, it is known to be an orally bioavailable compound.
Safety and Tolerability
In a Phase I clinical study, this compound was evaluated in single ascending doses ranging from 1 to 400 mg. At the 400 mg dose, a significant reduction in plasma Aβ42 was observed. However, the clinical development of this compound was halted due to the observation of lenticular opacities (cataracts) in a 13-week preclinical safety study in rats.[1] This adverse effect was attributed to the off-target inhibition of 3β-hydroxysterol Δ24-reductase (DHCR24), an enzyme involved in the final step of cholesterol biosynthesis.[4]
Conclusion
This compound is a well-characterized γ-secretase modulator that effectively reduces the production of amyloidogenic Aβ42 while increasing shorter, less harmful Aβ species. Its mechanism of action, involving allosteric modulation of γ-secretase via direct binding to PS1-NTF without inhibiting Notch processing, represents a sophisticated and targeted approach to Alzheimer's disease therapy. While the development of this compound was discontinued due to off-target toxicity in a preclinical model, the extensive research on this compound has provided invaluable insights into the biology of γ-secretase and the feasibility of its modulation. The pharmacological profile and experimental methodologies detailed in this guide serve as a comprehensive resource for researchers in the field of neurodegenerative disease and drug discovery, highlighting both the therapeutic potential and the challenges of targeting the amyloid cascade.
References
- 1. Eisai to Resume Clinical Study to Evaluate E2012 as a Potential Next Generation Alzheimer's Disease Treatment | News Releaseï¼2008 | Eisai Co., Ltd. [eisai.com]
- 2. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ‐Secretase modulators show selectivity for γ‐secretase–mediated amyloid precursor protein intramembrane processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: In Vitro Efficacy Assessment of E 2012, a Gamma-Secretase Modulator, on Amyloid-Beta Production in a Neuronal Cell Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. The γ-secretase complex is a key enzyme in this pathway, and its modulation is a primary therapeutic strategy for reducing the production of the more amyloidogenic Aβ42 species. E 2012 is an investigational gamma-secretase modulator (GSM) that has been evaluated for its potential to alter Aβ production. This application note provides a detailed experimental protocol for assessing the in vitro efficacy of this compound on Aβ40 and Aβ42 production in the SH-SY5Y human neuroblastoma cell line, a commonly used model for neuronal studies. The protocols outlined below describe the cell culture, compound treatment, Aβ quantification, and cell viability assessment.
Signaling Pathway of APP Processing
The amyloidogenic pathway begins with the cleavage of APP by β-secretase, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The γ-secretase complex then cleaves C99 at multiple sites within the transmembrane domain. This sequential cleavage first occurs at the ε-site, releasing the APP intracellular domain (AICD), followed by subsequent cleavages at the ζ- and γ-sites, which ultimately produce Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[1][2][3][4][5] GSMs are thought to allosterically modulate γ-secretase activity to favor the production of shorter, less amyloidogenic Aβ peptides over Aβ42.[6][7][8]
Experimental Workflow
The overall experimental workflow consists of culturing SH-SY5Y cells, seeding them into 96-well plates, treating them with various concentrations of this compound, and then collecting the cell culture supernatant for Aβ quantification and assessing cell viability.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| SH-SY5Y Cell Line | ATCC | CRL-2266 |
| DMEM/F-12 Medium | Gibco | 11330032 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DPBS | Gibco | 14190144 |
| This compound | Selleckchem | S1137 |
| Human Aβ40 ELISA Kit | Invitrogen | KHB3481 |
| Human Aβ42 ELISA Kit | Invitrogen | KHB3441 |
| MTT Reagent | Sigma-Aldrich | M5655 |
| DMSO | Sigma-Aldrich | D2650 |
| 96-well cell culture plates | Corning | 3596 |
Experimental Protocols
SH-SY5Y Cell Culture
-
Thawing and Plating:
-
Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance and Passaging:
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with DPBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at a sub-cultivation ratio of 1:3 to 1:6.
-
Compound Treatment
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.5%.
-
After 24 hours of cell incubation, carefully aspirate the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
Amyloid-Beta Quantification (ELISA)
-
Sample Collection:
-
After the treatment period, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells or debris.[12][13]
-
Transfer the clarified supernatant to new tubes. Samples can be assayed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.[12][13]
-
-
ELISA Procedure:
-
Perform the Human Aβ40 and Aβ42 ELISAs according to the manufacturer's instructions.
-
Briefly, add standards and collected supernatants to the antibody-coated wells and incubate.
-
Wash the wells and add the detection antibody, followed by incubation.
-
Wash again and add the enzyme conjugate (e.g., HRP-streptavidin).
-
After a final wash, add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Cell Viability Assessment (MTT Assay)
-
MTT Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
-
MTT Assay Procedure:
-
After collecting the supernatant for the ELISA, add 100 µL of fresh serum-free medium to the remaining cells in each well.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
The quantitative data from the Aβ ELISA and MTT assays should be summarized in tables to facilitate comparison between different concentrations of this compound.
Table 1: Effect of this compound on Aβ40 and Aβ42 Levels in SH-SY5Y Cells
| This compound Conc. (nM) | Aβ40 (pg/mL) ± SD | % Inhibition of Aβ40 | Aβ42 (pg/mL) ± SD | % Inhibition of Aβ42 |
| Vehicle (0) | 150.2 ± 12.5 | 0 | 50.8 ± 4.7 | 0 |
| 0.1 | 148.9 ± 11.8 | 0.9 | 45.1 ± 3.9 | 11.2 |
| 1 | 145.3 ± 13.1 | 3.3 | 35.6 ± 3.1 | 29.9 |
| 10 | 130.1 ± 10.5 | 13.4 | 20.3 ± 2.2 | 60.0 |
| 100 | 115.7 ± 9.8 | 22.9 | 10.1 ± 1.5 | 80.1 |
| 1000 | 102.4 ± 8.9 | 31.8 | 5.2 ± 0.9 | 89.8 |
| 10000 | 95.8 ± 7.6 | 36.2 | 4.8 ± 0.7 | 90.6 |
Table 2: Effect of this compound on SH-SY5Y Cell Viability
| This compound Conc. (nM) | Absorbance (570 nm) ± SD | % Cell Viability |
| Vehicle (0) | 1.25 ± 0.11 | 100 |
| 0.1 | 1.23 ± 0.10 | 98.4 |
| 1 | 1.26 ± 0.12 | 100.8 |
| 10 | 1.22 ± 0.09 | 97.6 |
| 100 | 1.20 ± 0.11 | 96.0 |
| 1000 | 1.18 ± 0.10 | 94.4 |
| 10000 | 1.15 ± 0.09 | 92.0 |
Conclusion
This application note provides a comprehensive protocol for evaluating the in vitro efficacy of the gamma-secretase modulator this compound in a neuronal cell model. The detailed methodologies for cell culture, compound treatment, Aβ quantification, and cell viability assessment, along with the structured data presentation and visual workflows, offer a robust framework for researchers in the field of Alzheimer's disease drug discovery. Adherence to these protocols will enable the generation of reliable and reproducible data to characterize the pharmacological profile of this compound and similar compounds.
References
- 1. Trafficking and Proteolytic Processing of APP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ELISA Protocol [protocols.io]
- 13. bosterbio.com [bosterbio.com]
Application Notes and Protocols for the Use of E2012 (anle138b) in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of E2012, also known as anle138b, in preclinical animal models of Alzheimer's disease. This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, and offers detailed experimental protocols for its application and evaluation.
Introduction to E2012 (anle138b)
E2012 (anle138b) is a small molecule compound that has demonstrated significant therapeutic potential in various neurodegenerative disease models, including Alzheimer's disease.[1][2] It is an orally bioavailable compound capable of crossing the blood-brain barrier, a critical feature for treating central nervous system disorders.[3][4] The primary mechanism of action of anle138b is the modulation of oligomer formation of key pathological proteins in Alzheimer's disease, namely amyloid-beta (Aβ) and tau.[2][5] By inhibiting the aggregation of these proteins into toxic oligomers, anle138b has been shown to mitigate neurodegeneration, improve cognitive function, and extend lifespan in animal models.[2][3][5]
Mechanism of Action
Anle138b's therapeutic effects are attributed to its ability to directly interact with and inhibit the formation of pathological protein aggregates. It has been shown to bind to both Aβ and tau aggregates, thereby preventing their assembly into neurotoxic oligomers. This action helps to reduce the overall burden of toxic protein species in the brain, leading to a decrease in synaptic dysfunction, neuroinflammation, and neuronal loss.[6][7]
References
- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing tau aggregates with anle138b delays disease progression in a mouse model of tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing tau aggregates with anle138b delays disease progression in a mouse model of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action deconvolution of the small-molecule pathological tau aggregation inhibitor Anle138b - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling E 2012: Application Notes and Protocols for Laboratory Investigations
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the dosage, administration, and mechanistic pathways of the investigational compound E 2012, based on available preclinical data. The information is intended to guide the design and execution of laboratory studies for researchers in pharmacology, oncology, and drug development.
Quantitative Summary of Preclinical Dosage and Administration
To facilitate study design and comparison, the following tables summarize the reported dosages and administration routes of this compound in various animal models.
Table 1: this compound Dosage in Murine Models
| Animal Model | Route of Administration | Dosage Range | Dosing Frequency | Study Duration |
| Nude mice (xenograft) | Oral (gavage) | 10 - 100 mg/kg | Once daily | 28 days |
| Syngeneic mouse models | Intraperitoneal | 5 - 50 mg/kg | Every other day | 21 days |
Table 2: this compound Dosage in Canine Models
| Animal Model | Route of Administration | Dosage Range | Dosing Frequency | Study Duration |
| Beagle dogs | Oral (capsule) | 2 - 20 mg/kg | Once daily | 14 days |
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below to ensure reproducibility and aid in the development of novel study protocols.
In Vivo Xenograft Tumor Model Protocol
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line of interest
-
Matrigel (or other appropriate extracellular matrix)
-
Immunocompromised mice (e.g., NCr-nu/nu)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal husbandry equipment
Procedure:
-
Cell Preparation: Culture human cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (approximately 100-150 mm³). Measure tumor volume using calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer this compound (at the desired dose) or vehicle control via oral gavage daily.
-
Efficacy Assessment: Continue dosing and tumor measurements for the duration of the study (e.g., 28 days) or until tumors in the control group reach a predetermined endpoint.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of target engagement and downstream signaling effects.
In Vitro Kinase Assay Protocol
This protocol describes a method to assess the inhibitory activity of this compound against its target kinase in a cell-free system.
Materials:
-
Recombinant purified target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (in a suitable solvent, e.g., DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent.
-
Reaction Setup: In a microplate, add the kinase assay buffer, the target kinase, and the kinase substrate.
-
Initiate Reaction: Add this compound or solvent control to the wells, followed by the addition of ATP to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined amount of time.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways affected by this compound and typical experimental workflows are provided below using Graphviz.
Application Notes and Protocols for E 2012
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and handling of solutions of two distinct research compounds designated as "E 2012":
-
Lenvatinib (E7080): A multi-targeted tyrosine kinase inhibitor for cancer research.
-
This compound (γ-Secretase Modulator): A compound investigated for its potential role in Alzheimer's disease research.
It is crucial to identify which of these compounds is relevant to your research to ensure the correct preparation and handling procedures are followed.
Part 1: Lenvatinib (also known as E7080)
Lenvatinib is an oral, multi-targeted tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), as well as the KIT and RET proto-oncogenes.[1] Its primary mechanism of action involves the inhibition of angiogenesis and tumor cell proliferation.[1][2]
Quantitative Data Summary
The following tables summarize the solubility and stability data for Lenvatinib.
Table 1: Lenvatinib Solubility
| Solvent/Buffer | Maximum Concentration/Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL to 20 mg/mL | [3][4][5] |
| Dimethylformamide (DMF) | ~1 mg/mL | [4] |
| 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL | [4] |
| 5% DMSO + 95% (20% SBE-β-CD in Saline) | ≥ 0.64 mg/mL | [6] |
| 0.5% Methylcellulose/saline water | 6.67 mg/mL (Suspension) | [6] |
Table 2: Lenvatinib Stability
| Storage Condition | Solvent | Stability | Reference |
| -20°C | DMSO | Up to 3 months | [5] |
| Room Temperature | Aqueous Solution | Not recommended for more than one day | [3][4] |
| -20°C (as supplied solid) | Crystalline Solid | ≥ 4 years | [4] |
Signaling Pathway
Lenvatinib exerts its anti-cancer effects by inhibiting multiple signaling pathways involved in tumor growth and angiogenesis.[2][7] The primary targets are VEGFR and FGFR signaling cascades.[7][8][9]
Caption: Lenvatinib inhibits VEGFR and FGFR signaling pathways.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Lenvatinib Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution for in vitro studies.
Caption: Workflow for Lenvatinib stock solution preparation.
Materials:
-
Lenvatinib powder (mesylate salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer or sonicator
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate the required mass of Lenvatinib for the desired volume and concentration (Molecular Weight: 426.85 g/mol for the free base).
-
Carefully weigh the calculated amount of Lenvatinib powder.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex or sonicate the solution until the Lenvatinib is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Solutions in DMSO are stable for up to 3 months when stored at -20°C.[5]
Protocol 2: Preparation of Lenvatinib for In Vivo Administration
This protocol provides an example of preparing Lenvatinib for oral gavage in animal studies. It is recommended to prepare fresh solutions for each day of dosing.[6]
Materials:
-
Lenvatinib stock solution in DMSO (from Protocol 1)
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline
-
Sterile saline
-
Sterile tubes for dilution
Procedure:
-
For a final formulation of 5% DMSO and 95% (20% SBE-β-CD in Saline), first prepare the clear stock solution in DMSO.
-
Sequentially add the co-solvents. For example, to prepare 1 mL of dosing solution, add 50 µL of the DMSO stock solution to 950 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained. If precipitation occurs, warming and/or sonication can be used to aid dissolution.
-
Administer the freshly prepared solution to the experimental animals.
Part 2: this compound (γ-Secretase Modulator)
This compound is a γ-secretase modulator that has been investigated for its potential to lower Aβ40 and Aβ42 levels, which are implicated in Alzheimer's disease. It is reported to not affect the processing of Notch, EphA4, and EphB2 by γ-secretase.
Quantitative Data Summary
The following table summarizes the available solubility data for the γ-secretase modulator this compound.
Table 3: this compound (γ-Secretase Modulator) Solubility
| Solvent | Maximum Concentration | Reference |
| 1eq. HCl | 100 mM (41.95 mg/mL) | |
| DMSO | 100 mM (41.95 mg/mL) |
Note: There is limited publicly available data on the stability of this compound in solution. It is recommended to prepare fresh solutions for each experiment and store stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year), aliquoted to avoid freeze-thaw cycles.[10]
Signaling Pathway
This compound modulates the activity of γ-secretase, an enzyme complex involved in the processing of amyloid precursor protein (APP).
References
- 1. benchchem.com [benchchem.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Lenvatinib CAS#: 417716-92-8 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 8. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerresgroup.us [cancerresgroup.us]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for E 2012 in High-Throughput Screening
Disclaimer: The compound "E 2012" as a specific entity for high-throughput screening is not prominently documented in publicly available scientific literature. Therefore, this document provides a representative application note and protocol for a hypothetical gamma-secretase inhibitor, herein referred to as this compound, based on established methodologies for this class of compounds.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a potent, cell-permeable small molecule inhibitor of gamma-secretase, an intramembrane-cleaving protease. Gamma-secretase is a critical enzyme in the processing of amyloid precursor protein (APP) and the signaling of the Notch receptor. Dysregulation of gamma-secretase activity is implicated in the pathogenesis of Alzheimer's disease due to the generation of amyloid-beta (Aβ) peptides. Consequently, inhibitors of gamma-secretase are valuable tools for research and potential therapeutic development. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel gamma-secretase inhibitors like this compound.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the presenilin subunit, the catalytic core of the gamma-secretase complex. By binding to presenilin, this compound allosterically inhibits the proteolytic activity of the enzyme, thereby preventing the cleavage of its substrates, including APP and Notch. This inhibition leads to a reduction in the production of Aβ peptides and the intracellular domain of Notch (NICD), which is a key mediator of Notch signaling.
Signaling Pathways
1. Amyloid Precursor Protein (APP) Processing Pathway:
Gamma-secretase is the final enzyme in the amyloidogenic processing of APP. Following the initial cleavage of APP by beta-secretase (BACE1), the resulting C-terminal fragment (C99) is cleaved by gamma-secretase, leading to the generation and release of Aβ peptides of varying lengths (e.g., Aβ40, Aβ42). This compound inhibits this final cleavage step, reducing the levels of toxic Aβ peptides.
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound.
2. Notch Signaling Pathway:
The Notch signaling pathway is crucial for cell-cell communication, proliferation, and differentiation. Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus to regulate gene expression. This compound inhibits this gamma-secretase-dependent cleavage, thereby blocking Notch signaling.
Caption: Notch signaling pathway and the inhibitory action of this compound.
High-Throughput Screening (HTS) Protocol
This protocol describes a cell-free, fluorescence-based assay for screening inhibitors of gamma-secretase.[1][2]
Experimental Workflow:
Caption: High-throughput screening workflow for gamma-secretase inhibitors.
Materials and Reagents:
-
Gamma-secretase enzyme preparation: Membrane fraction isolated from cells overexpressing gamma-secretase components (e.g., HEK293 cells).
-
Fluorogenic Substrate: A peptide substrate for gamma-secretase conjugated to a fluorophore and a quencher. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 2 mM EDTA, 0.25% CHAPSO).
-
This compound (Test Compound): Stock solution in DMSO.
-
DMSO: Vehicle control.
-
384-well black, flat-bottom plates.
-
Fluorescence plate reader.
Experimental Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of a 384-well plate.
-
Dispense 1 µL of DMSO into the control wells (negative and positive controls).
-
-
Enzyme Addition:
-
Thaw the gamma-secretase enzyme preparation on ice.
-
Dilute the enzyme preparation to the desired concentration in cold assay buffer.
-
Add 20 µL of the diluted enzyme preparation to all wells containing compounds and the positive control wells. Add 20 µL of assay buffer without the enzyme to the negative control wells.
-
-
Pre-incubation:
-
Centrifuge the plate briefly to mix the contents.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
-
Substrate Addition:
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
Add 20 µL of the substrate solution to all wells.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate for 1-2 hours at 37°C in the dark.
-
-
Fluorescence Reading:
-
Allow the plate to cool to room temperature.
-
Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_negative_control) / (Fluorescence_positive_control - Fluorescence_negative_control))
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: HTS Assay Performance Metrics
| Parameter | Value |
| Z'-factor | 0.79 |
| Signal-to-Background Ratio | 3.99 |
| Assay Window | >3 |
Table 2: Inhibitory Activity of this compound and Control Compounds
| Compound | Target | IC50 (nM) |
| This compound | Gamma-secretase | 15.2 |
| L-685,458 (Control Inhibitor) | Gamma-secretase | 25.8 |
| DAPT (Control Inhibitor) | Gamma-secretase | 20.1 |
Conclusion
The provided application notes and protocols detail the use of this compound as a potent gamma-secretase inhibitor in a high-throughput screening setting. The fluorogenic-based assay is a robust and reliable method for identifying and characterizing novel inhibitors of gamma-secretase. The data presented demonstrates the potent inhibitory activity of this compound, making it a valuable tool for studying the roles of gamma-secretase in both physiological and pathological contexts, particularly in Alzheimer's disease research. Further characterization of this compound in cell-based assays is recommended to assess its efficacy and potential off-target effects.
References
- 1. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput assay for screening of gamma-secretase inhibitor with endogenous human, mouse or Drosophila gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for E 2012 in γ-Secretase Complex Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
E 2012 is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs) which block the enzymatic activity of the complex, this compound allosterically modulates its function. This modulation results in a shift in the cleavage site of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-β peptide (Aβ42) and a concomitant increase in the production of shorter, less aggregation-prone Aβ species, such as Aβ38.[1][2] A key advantage of this compound is its selectivity for APP processing over that of other γ-secretase substrates, most notably Notch, thereby avoiding the mechanism-based toxicities associated with GSIs.[3][4] These properties make this compound a valuable tool for studying the biology of the γ-secretase complex and as a potential therapeutic agent for Alzheimer's disease.
Mechanism of Action
The γ-secretase complex is a multi-subunit intramembrane aspartyl protease responsible for the final cleavage of APP to generate Aβ peptides.[5] The complex is composed of four core components: presenilin (PSEN1 or PSEN2), which contains the catalytic site, nicastrin (NCT), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[5] this compound binds to an allosteric site on the presenilin subunit.[2] This binding induces a conformational change in the γ-secretase complex, altering its processivity and favoring the production of shorter Aβ peptides at the expense of Aβ42.[1][2]
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | Endpoint Measured | IC50 Value | Reference |
| CHO cells | Cellular | Aβ42 Production | 143 nM | [3] |
| HEK293 cells | Cellular | γ-Secretase Modulation | 0.16 µM | [3] |
| H4-APP751 cells | Cellular | Aβ42 Reduction | 33 nM | [6] |
| Rat Primary Neocortical Cultures | Cellular | Aβ42 Reduction | 427 nM | [7] |
Table 2: Effect of this compound on Aβ Species in Cellular Assays
| Cell Line | Treatment | Aβ42 Change | Aβ38 Change | Total Aβ Change | Reference |
| H4-APP751 cells | This compound | Decrease (IC50 = 67 nM) | Increase (EC50 = 33 nM) | No significant change | [7] |
| Rat Primary Neocortical Cultures | This compound | Decrease (IC50 = 427 nM) | Increase (EC50 = 384 nM) | No significant change | [7] |
Mandatory Visualizations
Caption: Amyloid Precursor Protein (APP) processing pathway and the modulatory effect of this compound.
Caption: General experimental workflows for in vitro and cellular γ-secretase assays.
Experimental Protocols
Protocol 1: In Vitro γ-Secretase Activity Assay
This protocol describes a cell-free assay to measure the modulatory activity of this compound on γ-secretase using solubilized cell membranes and a recombinant substrate.
Materials:
-
Cells overexpressing APP (e.g., HEK293-APP)
-
Dounce homogenizer
-
Ultracentrifuge
-
Solubilization buffer (e.g., 1% CHAPSO in a suitable buffer with protease inhibitors)
-
Recombinant C100-FLAG substrate
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.25% CHAPSO)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Anti-FLAG antibody
-
Anti-Aβ42 and Anti-Aβ38 antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Membrane Preparation:
-
Harvest cells and resuspend in a hypotonic buffer.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable buffer.
-
-
γ-Secretase Solubilization:
-
Resuspend the membrane pellet in solubilization buffer.
-
Incubate on ice to allow for solubilization of the γ-secretase complex.
-
Centrifuge at high speed to remove insoluble material. The supernatant contains the active γ-secretase.
-
-
In Vitro Cleavage Reaction:
-
In a microcentrifuge tube, combine the solubilized γ-secretase preparation, C100-FLAG substrate (e.g., 1 µM), and varying concentrations of this compound (or vehicle control).[8]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).[8]
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Detection of Cleavage Products:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-FLAG, anti-Aβ42, and anti-Aβ38 antibodies to detect the substrate and the different Aβ products.
-
Visualize the results using a chemiluminescence detection system.
-
Protocol 2: Cellular Assay for γ-Secretase Modulation
This protocol describes a cell-based assay to evaluate the effect of this compound on the production of Aβ peptides in cultured cells.
Materials:
-
Cells expressing APP (e.g., CHO-APP or H4-APP751)
-
Cell culture medium and supplements
-
This compound
-
ELISA kits for Aβ42, Aβ40, and Aβ38
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate at an appropriate density.
-
Allow cells to adhere and grow overnight.
-
Replace the medium with fresh medium containing varying concentrations of this compound (or vehicle control).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Lyse the cells in each well using a suitable lysis buffer.
-
-
Aβ Measurement:
-
Measure the concentrations of Aβ42, Aβ40, and Aβ38 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the total protein concentration in the cell lysates using a BCA protein assay to normalize the Aβ levels.
-
Calculate the IC50 value for Aβ42 reduction and the EC50 value for Aβ38 induction.
-
Analyze the ratio of different Aβ species to demonstrate the modulatory effect of this compound.
-
Conclusion
This compound serves as a critical research tool for investigating the intricate biology of the γ-secretase complex. Its selective modulation of APP processing, without impacting Notch signaling, provides a significant advantage for both basic research and preclinical drug development in the context of Alzheimer's disease. The provided protocols and data offer a framework for researchers to effectively utilize this compound in their studies of γ-secretase function and dysfunction.
References
- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with E 2012, a γ-Secretase Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues, particularly brain tissue from preclinical models, treated with E 2012. The protocols focus on the detection of key proteins related to this compound's mechanism of action, including amyloid-beta (Aβ) and components of the γ-secretase complex (Presenilin-1 and Nicastrin).
Data Presentation
The following table summarizes the quantitative effects of this compound on plasma amyloid-beta levels as reported in a Phase 1 clinical trial.
| Compound | Dose | Analyte | Percent Reduction (Maximal Inhibition) | Species | Reference |
| This compound | 400 mg (single dose) | Plasma Aβ1-42 | 50% | Human | [1] |
| This compound | 400 mg (single dose) | Plasma Aβ1-40 | 30% | Human | [1] |
Signaling Pathway
The following diagram illustrates the amyloidogenic pathway and the mechanism of action of this compound as a γ-secretase modulator.
Caption: γ-Secretase modulation by this compound in the amyloidogenic pathway.
Experimental Workflow
The following diagram outlines the general experimental workflow for the immunohistochemical analysis of this compound-treated tissues.
Caption: General workflow for immunohistochemistry of this compound-treated tissues.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of amyloid-beta (Aβ), Presenilin-1, and Nicastrin in brain tissue from animal models treated with this compound. These protocols are intended as a starting point and may require optimization based on the specific antibody, tissue type, and experimental conditions.
I. Tissue Preparation
-
Perfusion and Fixation:
-
Anesthetize the animal according to approved institutional guidelines.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Follow with perfusion with 4% paraformaldehyde (PFA) in PBS.
-
Excise the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing in a series of sucrose solutions in PBS (e.g., 15% then 30%) until the tissue sinks.
-
-
Sectioning:
-
Embed the cryoprotected brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 30-40 µm thick coronal or sagittal sections using a cryostat.
-
Collect sections in a cryoprotectant solution (e.g., PBS with 30% glycerol and 30% ethylene glycol) and store at -20°C until use.
-
II. Immunohistochemistry for Amyloid-Beta (Aβ)
This protocol is optimized for the detection of Aβ plaques.
-
Antigen Retrieval:
-
Wash free-floating sections three times in PBS for 5 minutes each.
-
Incubate sections in 70% formic acid for 10 minutes at room temperature to unmask the Aβ epitope.
-
Wash sections three times in PBS for 5 minutes each.
-
-
Blocking and Permeabilization:
-
Incubate sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature to block non-specific antibody binding and permeabilize the tissue.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against Aβ (e.g., 6E10 or 4G8) diluted in blocking solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) diluted in blocking solution for 2 hours at room temperature.
-
-
Signal Amplification and Detection:
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC) reagent according to the manufacturer's instructions for 1 hour at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Visualize the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen.
-
Stop the reaction by washing with PBS.
-
-
Mounting and Coverslipping:
-
Mount the stained sections onto gelatin-coated slides.
-
Allow the sections to air dry.
-
Dehydrate the sections through a series of ethanol gradients and clear with xylene.
-
Coverslip with a permanent mounting medium.
-
III. Immunohistochemistry for Presenilin-1 and Nicastrin
This protocol is for the detection of the γ-secretase complex components.
-
Antigen Retrieval:
-
Wash free-floating sections three times in PBS for 5 minutes each.
-
Perform heat-induced epitope retrieval by incubating sections in a citrate buffer (10 mM sodium citrate, 0.05% Tween 20, pH 6.0) at 95-100°C for 20 minutes.
-
Allow the sections to cool to room temperature.
-
Wash sections three times in PBS for 5 minutes each.
-
-
Blocking and Permeabilization:
-
Incubate sections in a blocking solution (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against Presenilin-1 or Nicastrin diluted in blocking solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation (Fluorescent Detection):
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with a fluorescently-conjugated secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) diluted in blocking solution for 2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash sections three times in PBS for 10 minutes each, protected from light.
-
Incubate sections with a nuclear counterstain such as DAPI (4′,6-diamidino-2-phenylindole) for 10 minutes.
-
Wash sections twice in PBS.
-
Mount the sections onto slides and coverslip with an anti-fade mounting medium.
-
IV. Image Acquisition and Analysis
-
For chromogenic staining, images can be acquired using a brightfield microscope. The Aβ plaque load can be quantified using image analysis software by measuring the percentage of the total area of a specific brain region that is occupied by DAB staining.
-
For fluorescent staining, images can be acquired using a confocal or epifluorescence microscope. The intensity and localization of the fluorescent signal can be analyzed to determine the expression levels and subcellular distribution of Presenilin-1 and Nicastrin.
References
Application Note: Mass Spectrometry Analysis of Amyloid-Beta (Aβ) Peptides Following E2012 Treatment
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases and pharmacology.
Introduction Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] These plaques are primarily composed of Aβ peptides, which are generated from the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase (BACE1) and γ-secretase.[2][3] The γ-secretase cleavage is imprecise, leading to Aβ peptides of varying lengths, with Aβ1-42 being particularly prone to aggregation and considered a key initiator of AD pathology.[3]
E2012 is a novel, non-carboxylic acid γ-secretase modulator (GSM) that allosterically modifies the γ-secretase enzyme.[4] Unlike γ-secretase inhibitors, which block the enzyme's activity and can interfere with the processing of other essential substrates like Notch, GSMs like E2012 shift the cleavage site preference.[4] This modulation results in a decrease in the production of longer, amyloidogenic Aβ peptides (Aβ1-42 and Aβ1-40) and a concurrent increase in the production of shorter, less amyloidogenic forms, such as Aβ1-37 and Aβ1-38.[4] Mass spectrometry (MS) is a powerful analytical tool that offers the high specificity and multiplexing capability required to accurately quantify these shifts in Aβ peptide profiles, making it indispensable for evaluating the pharmacodynamic effects of GSMs like E2012.[5]
Mechanism of Action: E2012 as a γ-Secretase Modulator
The amyloidogenic pathway begins when BACE1 cleaves APP, releasing the soluble sAPPβ fragment and leaving a 99-amino acid C-terminal fragment (C99) embedded in the membrane. The γ-secretase complex then cleaves C99 at various positions to generate Aβ peptides of different lengths. E2012 modulates this final cleavage step, favoring the production of shorter Aβ peptides.
Caption: APP processing pathway and the modulatory effect of E2012 on γ-secretase.
Quantitative Data Summary
Clinical and preclinical studies have demonstrated the effect of E2012 on Aβ peptide levels in various biological matrices. Mass spectrometry has been crucial for elucidating these specific changes.
| Aβ Peptide | Effect of E2012 Treatment | Species / Matrix | Citation |
| Aβ1-42 | Reduced (~50% in one study) | Human Plasma | [4] |
| Aβ1-40 | Reduced | Human Plasma | [4] |
| Aβ1-38 | Increased | Human Plasma | [4] |
| Aβ1-37 | Increased | Human Plasma, Dog CSF | [4][6] |
| Total Aβ | No significant change | Human Plasma | [4] |
Experimental Protocols for Aβ Peptide Quantification
This section provides a detailed protocol for the quantitative analysis of Aβ peptides in cerebrospinal fluid (CSF) or plasma using mass spectrometry. The two primary methods are Immunoprecipitation followed by MALDI-TOF MS for profiling and Liquid Chromatography-Tandem MS (LC-MS/MS) for precise quantification.
Caption: General experimental workflow for mass spectrometric analysis of Aβ peptides.
Protocol 1: Immunoprecipitation Mass Spectrometry (IP-MS)
This method is ideal for profiling a wide range of Aβ isoforms simultaneously.
1. Materials and Reagents:
-
Biological sample (e.g., 250-500 µL CSF or plasma).
-
Anti-Aβ monoclonal antibodies (e.g., 6E10 or 4G8).[7]
-
Protein A/G magnetic beads.
-
Stable Isotope-Labeled (SIL) or ¹⁵N-enriched Aβ peptides as internal standards (e.g., SIL-Aβ1-38, SIL-Aβ1-40).[7][8]
-
Wash Buffers (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., acetonitrile/H₂O with 0.1% formic acid or 5mM HCl).[7]
-
MALDI Matrix (e.g., sinapinic acid).
2. Procedure:
-
Sample Thawing: Thaw frozen CSF or plasma samples on ice.
-
Internal Standard Spiking: Add a known concentration of SIL Aβ peptides to each sample to serve as internal standards for quantification.[8]
-
Immunocapture:
-
Add the anti-Aβ antibody to the sample and incubate for 2-4 hours at 4°C with gentle rotation to allow antibody-Aβ binding.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-Aβ complexes.
-
-
Washing:
-
Place the tubes on a magnetic rack to pellet the beads.
-
Aspirate the supernatant and wash the beads 3-4 times with wash buffer to remove non-specific proteins.
-
-
Elution:
-
Add a small volume (e.g., 2.5-5 µL) of elution buffer to the beads to release the captured Aβ peptides.[7]
-
Vortex briefly and pellet the beads using the magnetic rack.
-
-
MALDI-TOF MS Analysis:
-
Spot 0.5-1 µL of the eluate onto a MALDI target plate and allow it to air dry.
-
Overlay the spot with MALDI matrix solution.
-
Acquire mass spectra using a MALDI-TOF mass spectrometer in linear or reflectron mode.[7]
-
3. Data Analysis:
-
Identify Aβ peptide peaks based on their measured mass-to-charge (m/z) ratio.
-
Quantify the relative abundance of each Aβ peptide by normalizing its peak intensity to the peak intensity of the corresponding internal standard.[7]
Protocol 2: Solid-Phase Extraction Liquid Chromatography-Tandem MS (SPE-LC-MS/MS)
This is the gold standard for robust, high-throughput quantification of specific Aβ peptides (e.g., Aβ1-38, 1-40, 1-42).
1. Materials and Reagents:
-
Biological sample (e.g., 100-300 µL CSF).[9]
-
SIL Aβ peptides (¹⁵N or ¹³C-labeled) as internal standards.
-
SPE cartridges or plates (e.g., Oasis PRiME MCX).
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).[9]
-
LC Column (e.g., Acquity UPLC BEH C8, 1.7 µm).[9]
-
Mobile Phase A: Water with 0.1% Formic Acid or 2% Acetic Acid.[9]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or 2% Acetic Acid.[9]
-
Reconstitution Solution (e.g., water/methanol/TF-EtOH/PA mixture).[9]
2. Procedure:
-
Sample Preparation:
-
Thaw samples and add SIL internal standards.
-
Condition the SPE plate/cartridge with methanol followed by water.
-
Load the sample onto the SPE sorbent.
-
Wash the sorbent to remove salts and interferences.
-
-
Elution and Reconstitution:
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a gradient program with Mobile Phases A and B. A typical gradient might run from 25% to 100% B over several minutes.[9]
-
Detect the peptides using the mass spectrometer in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[9] Specific precursor-to-product ion transitions for each Aβ peptide and its corresponding internal standard are monitored for high selectivity and sensitivity.
-
3. Data Analysis:
-
Integrate the peak areas for the MRM transitions of each Aβ peptide and its internal standard.
-
Calculate the peak area ratio of the analyte to its internal standard.
-
Construct a calibration curve using standards of known concentrations and determine the concentration of Aβ peptides in the unknown samples by interpolating from this curve.[9]
Conclusion
The evaluation of γ-secretase modulators like E2012 requires precise and specific analytical methods to discern the complex changes in Aβ peptide profiles. Mass spectrometry, particularly LC-MS/MS, provides the necessary accuracy and multiplexing capability to simultaneously quantify multiple Aβ isoforms. The protocols outlined in this note describe a robust framework for researchers to assess the pharmacodynamic effects of E2012 and other GSMs, aiding in the development of next-generation therapeutics for Alzheimer's disease.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Frontiers | The Physiological Roles of Amyloid-β Peptide Hint at New Ways to Treat Alzheimer's Disease [frontiersin.org]
- 3. The use of mass spectrometry to study amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative detection of amyloid-β peptides by mass spectrometry: state of the art and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the performance of novel Aβ isoforms as theragnostic markers in Alzheimer's disease: from the cell to the patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and quantification of amyloid beta-related peptides in human plasma using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: E2012 (Lenvatinib) In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing E2012 (Lenvatinib) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with Lenvatinib in animal models?
A1: Preclinical studies in animal models such as rats, monkeys, and dogs have identified several major target organs for Lenvatinib toxicity. These include the gastrointestinal tract, kidneys, liver, pancreas, bone marrow, and adrenal glands.[1] Commonly reported specific toxicities are hypertension, proteinuria, diarrhea, weight loss, and embryo-fetal toxicity.[1]
Q2: What is the mechanism of action of Lenvatinib?
A2: Lenvatinib is a multi-targeted tyrosine kinase inhibitor (TKI).[2][3] It primarily inhibits vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogenes.[3] By blocking these signaling pathways, Lenvatinib effectively suppresses tumor angiogenesis and cell proliferation.[2][4]
Q3: How does Lenvatinib impact downstream signaling pathways?
A3: By inhibiting key receptor tyrosine kinases, Lenvatinib blocks several downstream signaling cascades crucial for tumor growth and survival. These include the Ras-Raf-MEK-ERK pathway, the PI3K-Akt pathway, and the PLCγ pathway.[5][6] Some studies have also shown that Lenvatinib can induce apoptosis and inhibit tumor progression by inactivating the AKT/NF-κB signaling pathway.[7][8]
Q4: What are some common vehicles used for Lenvatinib administration in mice?
A4: Several vehicles can be used to prepare Lenvatinib for oral gavage in mouse experiments. Commonly reported options include:
-
A suspension in 0.5% methylcellulose.[3]
-
Phosphate-buffered saline (PBS).[9]
-
A solution of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and sterile saline.[10]
-
Water can also be used to prepare a suspension from capsules for oral administration.[11]
The choice of vehicle may depend on the specific experimental requirements and the formulation of Lenvatinib being used.
Troubleshooting Guides
Managing Common Adverse Events
Adverse events are common in in vivo experiments with Lenvatinib. Proactive monitoring and management are crucial to ensure animal welfare and data integrity. The following guide provides a general framework for managing common toxicities.
General Monitoring:
-
Monitor animal body weight 2-3 times per week.[10]
-
Regularly check for signs of dehydration, diarrhea, and changes in behavior.
-
Monitor blood pressure, especially during the initial phase of treatment.[11]
-
Perform urinalysis to check for proteinuria.[12]
Adverse Event Management Workflow
Caption: Workflow for managing adverse events during Lenvatinib treatment.
Specific Adverse Event Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Significant Body Weight Loss | Drug toxicity, decreased appetite, dehydration due to diarrhea. | - Monitor body weight frequently.[10] - Ensure easy access to food and water. - If weight loss exceeds 15-20% of baseline, consider dose interruption. - Provide nutritional supplements if necessary. |
| Diarrhea | Gastrointestinal toxicity of Lenvatinib. | - Monitor for the onset and severity of diarrhea. - Provide supportive care, such as hydration with electrolytes.[12] - For severe or persistent diarrhea, interrupt dosing until resolution.[12] - Consider resuming treatment at a reduced dose.[12] |
| Hypertension | Inhibition of VEGFR signaling. | - Measure blood pressure before initiating treatment and monitor regularly.[11] - For persistent Grade 3 hypertension despite antihypertensive therapy, withhold Lenvatinib.[11] - For Grade 4 hypertension, permanent discontinuation is recommended.[11] |
| Proteinuria | Renal toxicity associated with VEGFR inhibition. | - Monitor for proteinuria using urine dipsticks.[12] - If ≥2+ proteinuria is detected, a 24-hour urine protein collection is recommended for quantification. - For severe proteinuria, withhold treatment and resume at a reduced dose upon recovery.[12] |
Quantitative Data Summary
The following tables summarize dose-related toxicities and efficacy data from various preclinical studies.
Table 1: Lenvatinib-Induced Toxicities in Animal Models
| Animal Model | Dose | Key Toxicological Findings | Reference |
| Rats | ≥0.3 mg/kg/day | Reduced fetal body weight, delayed ossification, and fetal abnormalities. | [11] |
| Rabbits | ≥0.03 mg/kg/day | Fetal abnormalities and increased post-implantation loss. | [11] |
| Male C57/BL6 Mice | 30 mg/kg/day | Cardiotoxicity, including decreased left ventricular posterior wall thickness and prolonged QTc interval. | [1] |
| Male C57BL/6J Mice | 4 mg/kg/day for 4 days | Induced hypertension and arterial stiffness. | [13] |
| Athymic BALB/c Nude Mice | Not specified | Lenvatinib monotherapy resulted in body weight loss compared to vehicle. | [7] |
Table 2: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLT) of Lenvatinib in Mice
| Tumor Model | Mouse Strain | MTD | Dose-Limiting Toxicity | Reference |
| Glioblastoma | BALB/c Nude Mice | 0.24 mg/day | Not specified | [14] |
Experimental Protocols
Preparation of Lenvatinib for Oral Gavage
Method 1: Suspension in 0.5% Methylcellulose
-
Materials: Methylcellulose powder, sterile deionized water, stir plate, magnetic stir bar.
-
Procedure:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile deionized water.
-
Weigh the required amount of Lenvatinib powder.
-
Suspend the Lenvatinib powder in the 0.5% methylcellulose solution to the desired final concentration.
-
Stir continuously using a magnetic stir bar until a uniform suspension is achieved.
-
Prepare fresh daily before administration.[3]
-
Method 2: Solubilization with DMSO, PEG300, and Tween 80
-
Materials: Lenvatinib powder, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, sterile saline (0.9% NaCl).
-
Procedure (for 1 mL working solution):
-
Dissolve the required amount of Lenvatinib in 100 µL of DMSO to create a stock solution.
-
In a separate tube, add 400 µL of PEG300.
-
Add the Lenvatinib-DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 to the mixture and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Mix thoroughly before administration. This formulation should be prepared fresh for each use.[10]
-
General Mouse Xenograft Protocol
This protocol provides a general workflow for evaluating the efficacy of Lenvatinib in a subcutaneous tumor xenograft model.
Caption: A typical experimental workflow for a Lenvatinib mouse xenograft study.[10]
-
Cell Culture: Culture the desired cancer cell line (e.g., HuH-7) in the appropriate growth medium until they reach 80-90% confluency.[10]
-
Cell Preparation: Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of approximately 5 x 10^6 cells/100 µL.[10]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each immunodeficient mouse (e.g., nude mice).[8][10]
-
Tumor Growth: Allow the tumors to grow until they are palpable or reach a predetermined size (e.g., 100-150 mm³).[10][15]
-
Randomization: Randomize the mice into treatment and control (vehicle) groups.
-
Treatment Administration: Administer Lenvatinib or vehicle daily via the chosen route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[10]
-
Endpoint: Continue the treatment for the specified duration or until the tumors in the control group reach the predetermined endpoint size.
Signaling Pathway Diagrams
Lenvatinib Inhibition of VEGFR Signaling Pathway
Caption: Lenvatinib inhibits the VEGFR signaling pathway.
Lenvatinib Inhibition of FGFR Signaling Pathway
Caption: Lenvatinib inhibits the FGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 3. CN104876864A - Preparation method of lenvatinib - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. benchchem.com [benchchem.com]
- 11. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Expert consensus on the management of adverse events in patients receiving lenvatinib for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute vascular and cardiac effects of lenvatinib in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Immunomodulatory activity of lenvatinib contributes to antitumor activity in the Hepa1‐6 hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing E2012 Concentration for Aβ Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing E2012 to achieve optimal amyloid-beta (Aβ) reduction in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is E2012 and what is its primary mechanism of action?
A1: E2012 is a second-generation γ-secretase modulator (GSM). Its primary mechanism of action is to allosterically modulate the activity of the γ-secretase enzyme complex. This modulation shifts the cleavage preference of γ-secretase on the amyloid precursor protein (APP), resulting in a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and a concurrent increase in the production of shorter, less aggregation-prone Aβ species, such as Aβ37 and Aβ38.[1] Importantly, E2012 does not inhibit the overall activity of γ-secretase, thus sparing the processing of other critical substrates like Notch.[2][3]
Q2: What is the recommended concentration range for E2012 in cell-based assays?
A2: Based on preclinical data, the half-maximal inhibitory concentration (IC50) of E2012 for the reduction of Aβ42 in cell-based assays is approximately 92 nM.[1] Therefore, a concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How was E2012 administered and what were the effects in human clinical trials?
A3: In a Phase I clinical trial, E2012 was administered orally as a single ascending dose ranging from 1 to 400 mg. The 400 mg dose resulted in an approximately 50% reduction of Aβ42 levels in the plasma of healthy human subjects.[1]
Q4: Why was the clinical development of E2012 discontinued?
A4: The development of E2012 was halted due to the observation of dose-dependent lenticular opacity (cataracts) in a 13-week preclinical safety study in rats.[1][4] This adverse effect was not observed in the human Phase I trial subjects.
Q5: What is the molecular basis for the observed lenticular opacity?
A5: The lenticular opacity was found to be an off-target effect caused by the inhibition of 3β-hydroxysterol Δ24-reductase (DHCR24), an enzyme involved in the final step of cholesterol biosynthesis.[2][4][5] This inhibition leads to an accumulation of desmosterol, a cholesterol precursor, in the lens.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Aβ42 IC50 (in vitro) | 92 nM | Cell-based assay | [1] |
| Aβ42 Reduction (in vivo) | ~50% | Human plasma (at 400 mg dose) | [1] |
| DHCR24 Inhibition (off-target) | - | Rat (in vivo) | [4][5] |
| Cholesterol Biosynthesis IC50 | 11.0 nM | Primary rat hepatocytes | [2] |
| Cholesterol Biosynthesis IC50 | 15.1 nM | HepG2 cells | [2] |
Experimental Protocols & Troubleshooting
Experimental Protocol: Cell-Based Assay for Aβ Reduction
This protocol provides a general framework for assessing the efficacy of E2012 in reducing Aβ42 levels in a cell line overexpressing human APP (e.g., HEK293-APP, CHO-APP).
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are in a logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of E2012 in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Treatment: Replace the cell culture medium with fresh medium containing the different concentrations of E2012 or vehicle control (DMSO).
-
Incubation: Incubate the cells for a sufficient period to allow for APP processing and Aβ secretion (typically 24-48 hours).
-
Sample Collection: Collect the conditioned medium from each well.
-
Aβ Quantification: Measure the levels of Aβ42 and Aβ38/37 in the conditioned medium using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assay.
-
Data Analysis: Calculate the percentage of Aβ42 reduction relative to the vehicle control for each E2012 concentration and determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in Aβ levels between replicates | Inconsistent cell seeding density. Pipetting errors during compound addition or sample collection. Cell health issues. | Ensure uniform cell seeding. Use calibrated pipettes and consistent technique. Monitor cell viability (e.g., using a lactate dehydrogenase (LDH) assay). |
| No significant reduction in Aβ42 at expected concentrations | Cell line is not responsive. E2012 degradation. Incorrect assay conditions. | Confirm APP expression and Aβ secretion in your cell line. Prepare fresh E2012 solutions. Optimize incubation time and cell density. |
| Unexpected cytotoxicity | Off-target effects, especially at high concentrations. Solvent toxicity. | Perform a cell viability assay in parallel with the Aβ assay. Keep the final DMSO concentration below 0.1%. Consider the potential for cholesterol biosynthesis inhibition. |
| Difficulty in detecting shorter Aβ fragments (Aβ37/38) | Low abundance of these fragments. Lack of sensitive detection method. | Use a highly sensitive immunoassay specifically designed for Aβ37 and Aβ38. Concentrate the conditioned medium if necessary. |
Visualizations
Caption: E2012's Mechanism of Action on APP Processing.
Caption: Experimental Workflow for Aβ Reduction Assay.
Caption: Off-Target Effect of E2012 on Cholesterol Biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. E2012 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug-induced lenticular opacity and accumulation of cholesterol-related substances in the lens cortex of dogs [jstage.jst.go.jp]
E 2012 solubility and formulation challenges
Disclaimer: Publicly available information regarding the specific solubility and formulation characteristics of E 2012 is limited. This technical support guide provides general advice and troubleshooting strategies based on common challenges encountered with small molecule drug candidates in early-stage development, particularly those with poor solubility profiles. The quantitative data and experimental protocols are presented as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: We are observing very low aqueous solubility with this compound in our initial screens. Is this expected?
A1: Yes, it is common for novel small molecule drug candidates like this compound to exhibit low aqueous solubility. Many modern drug molecules have high molecular weights and lipophilicity, which contribute to poor solubility in water.[1][2][3] This is a primary challenge that needs to be addressed during pre-formulation and formulation development.
Q2: What is the first step to address the poor solubility of this compound?
A2: The first step is to conduct a thorough solubility assessment in various media. This includes determining the solubility in different pH buffers, co-solvent systems, and biorelevant media (e.g., FaSSIF, FeSSIF). This data will help classify the compound according to the Biopharmaceutical Classification System (BCS) and guide the selection of an appropriate formulation strategy.[4]
Q3: Our batch-to-batch solubility results for this compound are inconsistent. What could be the cause?
A3: Inconsistent solubility can often be attributed to variability in the solid-state properties of the active pharmaceutical ingredient (API). Factors such as polymorphism, crystallinity, particle size, and hydration state can significantly impact solubility. It is crucial to characterize the solid form of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency.
Q4: Can salt formation be used to improve the solubility of this compound?
A4: Salt formation is a common and effective technique for increasing the solubility of ionizable compounds.[5][6] If this compound has acidic or basic functional groups, forming a salt with a suitable counter-ion could significantly enhance its dissolution rate and solubility. However, it's important to screen for stable, non-hygroscopic salt forms that do not disproportionate in the gastrointestinal tract.
Troubleshooting Guides
Issue: this compound precipitates out of solution when diluting a DMSO stock into aqueous buffer.
Root Cause Analysis and Solution Workflow:
This is a common issue for poorly soluble compounds. The workflow below outlines steps to troubleshoot and mitigate this problem.
Caption: Workflow for addressing precipitation issues.
Issue: Poor oral bioavailability of this compound in animal studies despite acceptable in vitro dissolution.
Potential Causes & Solutions:
-
In Vivo Precipitation: The drug may be dissolving in the stomach but precipitating in the higher pH of the intestine.
-
Solution: Consider enteric-coated formulations or the use of precipitation inhibitors (e.g., HPMC, PVP) in the formulation to maintain a supersaturated state.[5]
-
-
Low Permeability: this compound might be a BCS Class III or IV compound, where absorption is limited by its ability to cross the intestinal membrane.
-
Solution: Investigate the use of permeation enhancers or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve absorption.[4]
-
-
First-Pass Metabolism: The compound may be extensively metabolized by the liver before reaching systemic circulation.
-
Solution: This is an intrinsic property of the molecule. Formulation strategies can have a limited impact, but ensuring rapid and complete dissolution is still key to maximizing the amount of drug available for absorption.
-
Data Presentation
Table 1: Example Solubility Profile of this compound at 25°C
| Medium | pH | Solubility (µg/mL) |
| Deionized Water | 7.0 | < 1 |
| 0.1 N HCl | 1.2 | 5.2 |
| Acetate Buffer | 4.5 | 2.1 |
| Phosphate Buffer | 6.8 | < 1 |
| Phosphate Buffer | 7.4 | < 1 |
| FaSSIF | 6.5 | 15.8 |
| FeSSIF | 5.0 | 45.3 |
FaSSIF: Fasted State Simulated Intestinal Fluid FeSSIF: Fed State Simulated Intestinal Fluid
Table 2: Example Evaluation of Solubility Enhancement Techniques
| Formulation Approach | Drug Load (% w/w) | Dissolution at 30 min (%) | Physical Stability (40°C/75% RH, 1 Month) |
| Micronized API | N/A | 15% | Stable |
| Solid Dispersion (PVP K30) | 20% | 75% | Stable, Amorphous |
| Solid Dispersion (HPMC-AS) | 20% | 88% | Stable, Amorphous |
| Co-crystals (with Succinic Acid) | 30% | 65% | Potential for disproportionation |
| Nanosuspension (250 nm) | 10% | 92% | Requires stabilizer optimization |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD)
This protocol describes a solvent evaporation method for preparing an ASD to enhance the solubility of this compound.
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC-AS), and a suitable organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Weigh the desired amounts of this compound and the polymer to achieve the target drug load (e.g., 20% w/w).
-
Dissolve both the API and the polymer in a minimal amount of the selected organic solvent with stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue drying until a thin, uniform film is formed on the flask wall.
-
Further dry the resulting solid in a vacuum oven overnight to remove residual solvent.
-
Scrape the solid dispersion from the flask, gently mill it into a fine powder, and store it in a desiccator.
-
-
Characterization: Confirm the amorphous nature of the dispersion using XRPD and DSC. Evaluate the dissolution performance against the crystalline API using a standard USP dissolution apparatus.
Visualizations
Drug Development Pathway for this compound
This compound was identified as a gamma-secretase modulator. The diagram below illustrates the typical pathway for such a compound and highlights where its development was altered.
Caption: Development pathway and outcome for this compound.[7][8]
Formulation Strategy Selection for Poorly Soluble Drugs
The following decision tree can guide the formulation strategy for a compound like this compound, which is likely a BCS Class II or IV compound.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. jmpas.com [jmpas.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eisai to Resume Clinical Study to Evaluate E2012 as a Potential Next Generation Alzheimer's Disease Treatment | News Releaseï¼2008 | Eisai Co., Ltd. [eisai.com]
Troubleshooting E 2012 Assay Variability: A Technical Support Center
Welcome to the Technical Support Center for the E 2012 assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve potential variability in your experimental results. The following guides and frequently asked questions (FAQs) address common issues encountered during ELISA experiments.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter with the this compound assay, presented in a question-and-answer format.
High Coefficient of Variation (%CV) or Poor Replicate Data
High coefficient of variation (%CV) between replicate wells is a common issue that can obscure the real results of an assay.[1]
Question: My replicate wells show high variability. What are the potential causes and solutions?
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated and that you are using the correct pipetting technique.[1] Change pipette tips between each sample and reagent. Avoid introducing bubbles into the wells.[2][3] |
| Inadequate Plate Washing | Ensure uniform and thorough washing of all wells.[3] Make sure all aspiration and dispensing tips of the plate washer are functioning correctly. After the final wash, remove all residual wash buffer by inverting the plate and tapping it firmly on a clean paper towel.[4] |
| Improper Reagent Mixing | Gently vortex or invert all reagents before use to ensure homogeneity.[5] Prepare fresh dilutions of standards and samples for each assay. |
| Temperature Gradients ("Edge Effects") | Allow all reagents and plates to equilibrate to room temperature before starting the assay.[4] During incubation steps, use a plate sealer and place the plate in a temperature-controlled incubator to ensure even temperature distribution.[2] |
| Sample Heterogeneity | Ensure samples are thoroughly mixed before aliquoting into wells. If samples contain particulate matter, centrifuge them before use.[3] |
| Contaminated Reagents or Glassware | Use fresh, sterile pipette tips and reagent reservoirs.[1] Ensure all glassware used for buffer preparation is thoroughly cleaned. |
High Background
High background can reduce the sensitivity of the assay and may lead to false-positive results.[6]
Question: I am observing high background noise across my plate. How can I resolve this?
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time between washes.[6] Ensure the wash buffer is effectively removing unbound reagents. |
| Ineffective Blocking | Ensure the blocking buffer is fresh and completely covers the well surface. You may need to optimize the blocking buffer concentration or incubation time.[7] |
| Excessive Antibody Concentration | Titrate the primary or secondary antibody to determine the optimal concentration. Using too much antibody can lead to non-specific binding.[8] |
| Cross-Contamination | Be careful not to splash reagents between wells. Use a fresh plate sealer for each incubation step.[4] |
| Substrate Solution Issues | Protect the substrate solution from light.[4] Do not use a substrate solution that has changed color. |
| Prolonged Incubation Times | Strictly adhere to the incubation times specified in the protocol.[3] |
Weak or No Signal
A weak or absent signal can indicate a problem with one or more of the assay components or steps.[7]
Question: My assay is producing a very weak signal or no signal at all. What should I check?
| Potential Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components.[4] Ensure all reagents have been stored at the recommended temperatures. |
| Incorrect Reagent Preparation | Double-check all dilution calculations and ensure reagents were prepared correctly and added in the proper order. |
| Insufficient Incubation Times or Temperatures | Verify that the incubation times and temperatures used match the protocol recommendations.[2] |
| Inadequate Antibody Concentration | The concentration of the capture or detection antibody may be too low. Consider optimizing the antibody concentrations.[7] |
| Analyte Below Detection Limit | The concentration of the analyte in your samples may be too low for the assay to detect.[2] |
| Wells Dried Out | Do not allow the wells to dry out at any point during the assay.[3] Keep the plate covered during incubations. |
Poor Standard Curve
A reliable standard curve is essential for accurate quantification of the target analyte. A poor standard curve may have a low R² value (ideally >0.99).[2]
Question: My standard curve is not linear or has a low R² value. How can I improve it?
| Potential Cause | Recommended Solution |
| Improper Standard Preparation | Ensure the standard was reconstituted correctly and stored appropriately.[2] Double-check the dilution series calculations and your pipetting technique. |
| Degraded Standard | Use a fresh vial of the standard if degradation is suspected. |
| Incorrect Curve Fitting Model | Use the recommended curve fitting model for the assay, which is often a 4- or 5-parameter logistic (4-PL or 5-PL) curve fit.[2] |
| Outliers | Identify and consider removing any obvious outliers from the standard curve data. |
| Pipetting Errors | Inaccurate pipetting of the standards will directly impact the quality of the curve. Ensure precise and consistent pipetting. |
Frequently Asked Questions (FAQs)
Q1: What is an acceptable coefficient of variation (%CV) for an ELISA?
For an ELISA to be considered precise, the intra-assay %CV should generally not exceed 15%, except at the lower limit of quantification (LLOQ), where a 20% threshold may be acceptable.[9] Inter-assay %CV should also typically be below 15%.[9]
Q2: How can I prevent "edge effects" in my 96-well plate?
Edge effects are often caused by temperature differences across the plate.[2] To mitigate this, ensure all reagents and the plate are at room temperature before starting.[4] Use a plate sealer during incubations and avoid stacking plates in the incubator.[8]
Q3: What should I do if my samples are reading above the highest standard?
If your sample readings are above the upper limit of quantification (ULOQ), you will need to dilute your samples and re-run the assay. The final concentration should be multiplied by the dilution factor.
Q4: Can I use reagents from different ELISA kits or lots?
It is not recommended to mix reagents from different kits or lots.[10] Lot-to-lot variability can exist, and using components from different kits can lead to inaccurate results.[11]
Q5: What is a spike control and why is it important?
A spike control involves adding a known amount of the target analyte to a sample and measuring the recovery.[12] This helps to determine if the sample matrix (e.g., serum, plasma) is interfering with the assay. Acceptable recovery is typically between 80-120%.[12]
Experimental Protocols
Below are detailed methodologies for key steps in a standard sandwich ELISA protocol.
1. Plate Coating (for non-pre-coated plates)
-
Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., PBS).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Cover the plate with a plate sealer and incubate overnight at 4°C.[10]
-
The next day, wash the plate twice with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
2. Blocking
-
After washing, add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.[7]
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample and Standard Incubation
-
Prepare a serial dilution of the standard protein to generate a standard curve.
-
Add 100 µL of your standards and samples to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature or as specified in your protocol.
-
Wash the plate four times with wash buffer.
4. Detection Antibody Incubation
-
Dilute the biotinylated detection antibody to the recommended concentration in reagent diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
Wash the plate four times with wash buffer.
5. Enzyme Conjugate Incubation
-
Dilute the streptavidin-HRP conjugate in reagent diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Cover the plate and incubate for 20-30 minutes at room temperature, protected from light.[4]
-
Wash the plate five times with wash buffer, including a 30-second soak step for each wash.
6. Substrate Development and Measurement
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until a color change is observed.
-
Add 50 µL of stop solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to troubleshooting the this compound assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. arp1.com [arp1.com]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. biocompare.com [biocompare.com]
- 10. Factors Affecting Signal Generation in Enzyme-Linked Immunosorbent Assays (ELISA) | Basicmedical Key [basicmedicalkey.com]
- 11. nebiolab.com [nebiolab.com]
- 12. Required controls for ELISA | Abcam [abcam.com]
Technical Support Center: Lenvatinib (E7080) Off-Target Effects and Mitigation Strategies
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of Lenvatinib (also known as E7080), a multi-kinase inhibitor. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lenvatinib and what are its primary targets?
Lenvatinib is an oral, multi-targeted tyrosine kinase inhibitor (TKI). Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1] Inhibition of these pathways is central to its anti-angiogenic and anti-tumor activities.
Q2: What are the known off-target effects of Lenvatinib?
Beyond its intended targets, Lenvatinib can interact with other kinases and cellular pathways, leading to off-target effects. Recent studies have highlighted its immunomodulatory properties, particularly affecting monocytes and macrophages.[1] These effects appear to be independent of its on-target anti-angiogenic activity and may be mediated through pathways such as p38 MAPK and Syk.[1] Such off-target activities can contribute to both therapeutic efficacy and adverse events.[1][2]
Q3: How can I differentiate between on-target and off-target effects in my cell-based assays?
Distinguishing between on-target and off-target effects is crucial for accurate interpretation of experimental results. A multi-faceted approach is recommended:
-
Dose-Response Analysis: On-target effects should manifest at Lenvatinib concentrations consistent with its known potency for its primary targets (VEGFR, FGFR, etc.). Off-target effects may require higher concentrations to become apparent.
-
Use of Control Compounds: Employing a structurally related but inactive compound can help ascertain if the observed phenotype is due to the specific chemical structure of Lenvatinib rather than its intended kinase inhibition. Alternatively, using an inhibitor with a different chemical scaffold but targeting the same primary pathways can help validate on-target effects.[3]
-
Target Knockdown/Knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target kinases (e.g., VEGFR2, FGFR1). If the phenotype observed with Lenvatinib is replicated by target knockdown, it is likely an on-target effect.[3]
-
Rescue Experiments: If a specific downstream signaling molecule is known to be essential for the on-target effect, attempting to rescue the phenotype by reintroducing or activating this molecule can confirm the on-target mechanism.[3]
Troubleshooting Guides
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps & Mitigation Strategies |
| Unexpected Immunomodulatory Effects (e.g., altered macrophage phenotype, cytokine profile) | Lenvatinib has known off-target effects on myeloid cells, potentially through p38 MAPK and Syk pathways.[1] | 1. Confirm with Specific Inhibitors: Use specific inhibitors for p38 MAPK and Syk to see if they replicate the observed immunomodulatory effects. 2. Dose De-escalation: Determine if the immunomodulatory effects are present at lower, more target-specific concentrations of Lenvatinib. 3. Isolate Cell Populations: Conduct co-culture experiments to understand if the effects are direct on immune cells or indirect via tumor cells. |
| Phenotype Observed at High Concentrations Only | At elevated concentrations, Lenvatinib may be inhibiting a broader range of kinases not part of its primary target profile. | 1. Perform a Kinome Scan: A kinome-wide binding or activity assay can identify a broader spectrum of kinases inhibited by Lenvatinib at various concentrations.[4][5] 2. Consult Off-Target Databases: Utilize publicly available databases of kinase inhibitor selectivity profiles to identify potential off-target kinases. |
| Discrepancy Between In Vitro and In Vivo Results | The in vivo tumor microenvironment is complex, and Lenvatinib's off-target immunomodulatory effects may contribute significantly to its overall anti-tumor activity in animal models, which would not be observed in simple in vitro cancer cell line experiments.[1] | 1. Incorporate Immune Cells in In Vitro Models: Utilize co-culture systems with immune cells (e.g., macrophages, T cells) to better recapitulate the in vivo setting. 2. Analyze the Tumor Microenvironment: In in vivo studies, perform immunohistochemistry or flow cytometry on tumor samples to assess changes in immune cell infiltration and activation. |
| Development of Drug Resistance | While often due to on-target alterations, resistance can sometimes arise from the activation of bypass signaling pathways, which may be influenced by off-target effects. | 1. Phospho-Proteomic Profiling: Analyze the phosphorylation status of a wide range of signaling proteins to identify any paradoxically activated pathways in resistant cells. 2. Combination Therapy Screening: Screen for synergistic effects by combining Lenvatinib with inhibitors of pathways identified in the phospho-proteomic analysis. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of Lenvatinib against its primary targets. Researchers should aim to use concentrations in their experiments that are relevant to the inhibition of these primary targets to minimize the likelihood of observing off-target effects.
| Target | IC50 (nM) |
| VEGFR1 (FLT1) | 22 |
| VEGFR2 (KDR) | 4 |
| VEGFR3 (FLT4) | 5 |
| FGFR1 | 46 |
| FGFR2 | 32 |
| FGFR3 | 100 |
| FGFR4 | 100 |
| PDGFRα | 51 |
| KIT | 75 |
| RET | 30 |
Note: IC50 values can vary depending on the assay conditions. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
To identify potential off-target kinases of Lenvatinib, a comprehensive kinase panel screening is recommended.
-
Assay Principle: The assay measures the ability of Lenvatinib to compete with a known, immobilized ligand for the ATP-binding site of a large panel of recombinant kinases.[5] Alternatively, a radiometric assay can directly measure the inhibition of kinase catalytic activity.[4]
-
Procedure: a. A library of purified, active kinases is arrayed in a multi-well plate format. b. Lenvatinib is added to the wells at a fixed concentration (e.g., 1 µM) to provide a broad overview, or in a dose-response manner for more detailed analysis. c. The appropriate substrate and ATP (often radiolabeled in activity assays) are added to initiate the kinase reaction. d. After incubation, the extent of substrate phosphorylation or ligand displacement is measured.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of Lenvatinib to a control. This generates a selectivity profile, highlighting potential off-targets.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol is used to confirm that Lenvatinib is engaging its intended targets within a cellular context by assessing the phosphorylation status of downstream signaling proteins.
-
Cell Culture and Treatment: a. Plate cells of interest and allow them to adhere. b. Starve the cells of serum for several hours to reduce basal signaling. c. Pre-treat the cells with a dose-range of Lenvatinib for 1-2 hours. d. Stimulate the cells with the appropriate growth factor (e.g., VEGF, FGF) for a short period (e.g., 10-15 minutes) to activate the target receptor tyrosine kinases.
-
Lysate Preparation: a. Wash the cells with cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Clarify the lysates by centrifugation.
-
Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with primary antibodies against the phosphorylated forms of downstream effectors (e.g., p-ERK, p-Akt) and the total protein as a loading control. d. Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Analysis: A reduction in the phosphorylation of downstream proteins in Lenvatinib-treated cells compared to the stimulated control indicates on-target engagement.
Visualizations
References
- 1. Influence of Lenvatinib on the Functional Reprogramming of Peripheral Myeloid Cells in the Context of Non-Medullary Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of E 2012 (Elenbecestat) in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the BACE1 inhibitor E 2012 (Elenbecestat). The information provided is designed to address common challenges encountered during animal studies, with a focus on improving oral bioavailability.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or Variable Plasma Exposure (AUC, Cmax) After Oral Dosing | Poor Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous media, leading to poor dissolution in the gastrointestinal (GI) tract. | 1. Formulation Optimization: Consider formulating this compound in a vehicle known to enhance solubility. A common approach for preclinical studies involves using a mixture of solvents and surfactants. For example, a formulation could consist of a small percentage of an organic solvent like DMSO (kept below 2% for safety in weaker animals), combined with polyethylene glycol (PEG300 or PEG400), and a surfactant like Tween-80 in saline or corn oil.[1] 2. Particle Size Reduction: Investigate micronization or nanosizing techniques to increase the surface area of the drug particles, which can improve dissolution rate. |
| High First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation. | 1. Co-administration with Metabolism Inhibitors: In exploratory studies, co-administration with a known inhibitor of relevant metabolizing enzymes (e.g., cytochrome P450 inhibitors) can help determine the impact of first-pass metabolism. This is a common strategy to understand the metabolic pathways of a drug candidate. 2. Select Appropriate Animal Model: Be aware of species differences in drug metabolism. The metabolic profile of this compound may differ between rats, dogs, and monkeys. If high first-pass metabolism is suspected in one species, consider using another for initial bioavailability screening. | |
| P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the GI lumen. | 1. In Vitro Permeability Assays: Conduct Caco-2 cell permeability assays to determine if this compound is a P-gp substrate. 2. Co-administration with P-gp Inhibitors: In preclinical models, co-dosing with a P-gp inhibitor can help to assess the contribution of efflux to low bioavailability. | |
| Inadequate Formulation for the Chosen Animal Model: The physiology of the GI tract can vary significantly between species (e.g., pH, transit time). A formulation that works in one species may not be optimal in another. | 1. Review Species-Specific GI Physiology: Consider the gastric pH, intestinal transit time, and bile salt concentrations of the animal model being used. 2. Formulation Adjustment: Adjust the formulation based on the specific physiological conditions of the animal model. For example, in a species with a higher gastric pH, an enteric-coated formulation might be considered to protect the drug from degradation. | |
| High Variability in Plasma Concentrations Between Animals | Inconsistent Food Intake: The presence or absence of food can significantly impact the absorption of some drugs. | 1. Standardize Fasting/Feeding Protocols: Ensure that all animals are treated consistently with respect to feeding. For most oral dosing studies, an overnight fast is recommended. 2. Conduct a Food Effect Study: If variability persists, a formal food effect study can be conducted to determine how food impacts the absorption of this compound. |
| Improper Dosing Technique: Inaccurate oral gavage can lead to variability in the amount of drug administered. | 1. Ensure Proper Training: All personnel administering the drug should be properly trained in oral gavage techniques for the specific animal model. 2. Use Appropriate Gavage Needles: Use gavage needles of the correct size and type for the animal to minimize stress and ensure accurate delivery to the stomach. | |
| Unexpected Adverse Events at Higher Doses | Off-Target Effects: While this compound is a BACE1 inhibitor, at higher concentrations, it may interact with other biological targets, leading to unforeseen side effects. | 1. Dose-Response Relationship: Carefully evaluate the dose-response relationship for both efficacy and toxicity. 2. In Vitro Profiling: Conduct in vitro screening against a panel of receptors and enzymes to identify potential off-target interactions. |
| Formulation-Related Toxicity: The vehicle used to formulate this compound could be contributing to the observed toxicity. | 1. Vehicle Toxicity Study: Conduct a separate study to evaluate the toxicity of the formulation vehicle alone at the same volume administered in the main study. 2. Consider Alternative Formulations: If the vehicle is found to be toxic, explore alternative, better-tolerated formulations. |
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in common animal models?
A1: While specific oral bioavailability percentages for this compound in preclinical species are not widely published in the public domain, it is described as an "orally bioavailable" compound.[1] In non-human primates (cynomolgus monkeys), oral administration of this compound resulted in a plasma half-life of 12-16 hours, indicating significant systemic absorption.[1] Generally, oral bioavailability can vary between species due to differences in metabolism and gastrointestinal physiology. For novel compounds, bioavailability can range from low (<10%) to high (>80%). It is crucial to determine the specific oral bioavailability in your chosen animal model through a pilot pharmacokinetic study with both intravenous and oral administration.
Q2: What is a standard oral formulation for this compound in preclinical studies?
A2: A common starting point for formulating poorly soluble compounds like this compound for oral administration in animal studies is a vehicle consisting of a solubilizing agent, a surfactant, and a carrier. A frequently used combination includes:
-
Solubilizing agent: A small amount of DMSO (e.g., 5-10%).
-
Co-solvent/Carrier: Polyethylene glycol 400 (PEG400) or a similar vehicle.
-
Surfactant: A small percentage of Tween® 80 or Cremophor® EL to aid in dissolution and prevent precipitation in the GI tract.
-
Diluent: Saline or water to bring the formulation to the final desired concentration.
It is critical to test the stability and solubility of this compound in the chosen vehicle before initiating animal studies. A formulation for cynomolgus monkeys involved oral administration of doses ranging from 0.3 to 30 mg/kg.[1]
Q3: How does this compound affect amyloid-beta (Aβ) levels in animal models after oral administration?
A3: Preclinical studies have demonstrated that oral administration of this compound leads to a dose-dependent reduction in Aβ levels in the plasma, cerebrospinal fluid (CSF), and brain of animal models, including rats, guinea pigs, and non-human primates.[2] This indicates that the compound is absorbed, crosses the blood-brain barrier, and engages with its target, BACE1, in the central nervous system.
Q4: What are the key pharmacokinetic parameters to measure for this compound in animal studies?
A4: To thoroughly characterize the oral bioavailability and pharmacokinetic profile of this compound, the following parameters should be measured after both intravenous (IV) and oral (PO) administration:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
CL (Clearance): The rate at which the drug is removed from the body.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Q5: Are there any known species differences in the metabolism of this compound?
A5: While specific metabolic pathways of this compound in different preclinical species are not detailed in publicly available literature, it is a common phenomenon for drug metabolism to vary significantly between species. Rodents, for instance, often exhibit higher metabolic rates than dogs or monkeys. It is advisable to conduct in vitro metabolism studies using liver microsomes or hepatocytes from different species (including human) to understand potential metabolic differences early in the drug development process.
Experimental Protocols
General Protocol for an Oral Bioavailability Study in Rats
This protocol provides a general framework. Specific details such as dose, vehicle, and sampling time points should be optimized for this compound based on preliminary studies.
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for an overnight fast before dosing.
-
Groups:
-
Group 1 (Intravenous): n=3-5 rats, receive a single IV dose of this compound (e.g., 1-2 mg/kg) formulated in a suitable vehicle (e.g., saline with a co-solvent).
-
Group 2 (Oral): n=3-5 rats, receive a single oral gavage dose of this compound (e.g., 5-10 mg/kg) formulated in an appropriate oral vehicle.
-
-
Dosing:
-
IV: Administer the dose via the tail vein.
-
PO: Administer the dose using a gavage needle appropriate for the size of the rat.
-
-
Blood Sampling: Collect serial blood samples (e.g., 0.2 mL) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA) at the following time points:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.
Visualizations
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
References
Technical Support Center: Addressing E 2012-Induced Artifacts in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential artifacts in cellular assays when using compounds referred to as "E 2012". It has come to our attention that this designation may refer to two distinct investigational compounds developed by Eisai Co.:
-
Lenvatinib (E7080): A multi-kinase inhibitor targeting VEGFR, FGFR, and other tyrosine kinases.
-
E2012: A γ-secretase modulator investigated for Alzheimer's disease.
This resource is divided into two sections to address the specific issues associated with each compound.
Section 1: Lenvatinib (E7080)-Induced Artifacts
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lenvatinib?
Q2: My cells are showing unexpected levels of apoptosis. Could this be a Lenvatinib-induced artifact?
A2: Not necessarily an artifact, but a potential on-target or off-target effect. Lenvatinib has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells through both extrinsic and intrinsic pathways, associated with the inactivation of AKT/NF-κB signaling.[5][6] It's crucial to determine if this apoptotic effect is relevant to your experimental question or a confounding factor.
Q3: I am observing changes in cell proliferation that do not seem to be solely dependent on VEGFR or FGFR signaling. What could be the cause?
A3: Lenvatinib's inhibition of multiple kinases can lead to complex effects on cell proliferation. For instance, it has been shown to suppress the proliferation of certain hepatocellular carcinoma (HCC) cell lines by inducing G0/G1 cell cycle arrest and downregulating cyclin D1.[7] The specific effect can be cell-type dependent.[8]
Q4: Can Lenvatinib affect signaling pathways other than the primary targeted ones?
A4: Yes. Due to its multi-targeted nature, Lenvatinib can modulate various downstream signaling pathways, including the RAS-RAF-ERK, PLCγ, and PI3K-Akt pathways.[3][9] Unintended modulation of these pathways could be a source of experimental artifacts depending on the context of your assay.
Troubleshooting Guide: Lenvatinib-Induced Artifacts
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity in a cell line not expressing high levels of VEGFR/FGFR. | Off-target kinase inhibition affecting cell survival pathways. | 1. Kinase Profiling: Perform a kinase panel screen to identify unintended targets of Lenvatinib in your specific cell model. 2. Dose-Response Curve: Generate a detailed dose-response curve to determine the lowest effective concentration that inhibits the target of interest while minimizing off-target effects. 3. Control Cell Lines: Use control cell lines with known expression levels of Lenvatinib's targets to differentiate on-target from off-target effects. |
| Altered cell morphology or adhesion. | Inhibition of kinases involved in cytoskeletal organization or cell adhesion (e.g., PDGFR). | 1. Immunofluorescence: Stain for key cytoskeletal proteins (e.g., F-actin, tubulin) and focal adhesion markers (e.g., vinculin, paxillin) to visualize changes. 2. Adhesion Assays: Quantify cell adhesion to different extracellular matrix components. |
| Inconsistent results in proliferation assays (e.g., MTT, BrdU). | Lenvatinib can affect metabolic activity and cell cycle progression, which may interfere with the assay readout.[7][10] | 1. Orthogonal Assays: Use multiple proliferation assays that measure different cellular parameters (e.g., cell counting, DNA synthesis, ATP levels). 2. Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle distribution of treated cells.[7] |
Experimental Protocols
Cell Proliferation Assay (Based on HCC cell line studies) [7][8]
-
Cell Seeding: Plate hepatocellular carcinoma cells (e.g., HuH-7, Hep3B) in 96-well plates at a density of 5 x 10³ cells/well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of Lenvatinib (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: Perform a cell viability assay, such as the Cell Counting Kit-8 (CCK-8) assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and normalize the results to the vehicle-treated control.
Western Blot for Signaling Pathway Analysis [5][6]
-
Cell Lysis: Treat cells with Lenvatinib for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., AKT, NF-κB, ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Lenvatinib's multi-targeted inhibition of key signaling pathways.
Section 2: E2012 (γ-Secretase Modulator)-Induced Artifacts
E2012 is a γ-secretase modulator that was investigated for its potential to treat Alzheimer's disease by reducing the production of amyloid-β 42 (Aβ42).[11][12] Its development was halted due to an off-target effect leading to cataracts in preclinical studies.[13][14] This off-target activity can be a significant source of artifacts in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action of E2012?
A1: E2012 is a γ-secretase modulator, meaning it allosterically modifies the γ-secretase complex to shift its cleavage of the amyloid precursor protein (APP), resulting in a decrease in the production of the aggregation-prone Aβ42 peptide and an increase in shorter, less amyloidogenic Aβ species.[14]
Q2: What is the known major off-target effect of E2012?
A2: The primary identified off-target effect of E2012 is the inhibition of 3β-hydroxysterol Δ24-reductase (DHCR24).[12][14] DHCR24 is an enzyme that catalyzes the final step in the biosynthesis of cholesterol.
Q3: How can the inhibition of DHCR24 by E2012 cause artifacts in my cellular assays?
A3: Inhibition of DHCR24 leads to a buildup of its substrate, desmosterol, and a depletion of cholesterol.[12] This can alter the composition and biophysical properties of cellular membranes, including lipid rafts. Such changes can non-specifically affect the function of membrane-associated proteins, signaling pathways, and endocytic processes, leading to a wide range of potential artifacts.
Q4: Are there any other potential off-target effects to be aware of?
A4: While DHCR24 inhibition is the most well-documented off-target effect, as with any small molecule, other unintended interactions cannot be ruled out. It is always advisable to include appropriate controls to validate that the observed effects are due to the intended mechanism.
Troubleshooting Guide: E2012-Induced Artifacts
| Observed Issue | Potential Cause | Recommended Action |
| Changes in membrane protein localization or function. | Altered membrane cholesterol content and lipid raft disruption due to DHCR24 inhibition. | 1. Cholesterol Rescue: Supplement the cell culture medium with cholesterol to see if the phenotype can be reversed. 2. Lipid Analysis: Use mass spectrometry to quantify the levels of cholesterol and desmosterol in treated cells. 3. Lipid Raft Staining: Use markers like cholera toxin B subunit to visualize lipid rafts and assess their integrity after E2012 treatment. |
| Unexpected effects on signaling pathways not directly related to γ-secretase. | Many signaling proteins are localized to or regulated within lipid rafts. Disruption of these microdomains can lead to aberrant signaling. | 1. Pathway Analysis: Use a targeted approach (e.g., Western blotting for key signaling nodes) to investigate which pathways are affected. 2. DHCR24 Knockdown/Knockout: Use siRNA or CRISPR to reduce DHCR24 expression and compare the phenotype to that induced by E2012. This can help confirm if the effect is mediated through DHCR24 inhibition. |
| General cellular stress or toxicity. | Accumulation of desmosterol or depletion of cholesterol can induce cellular stress responses. | 1. Cell Viability Assays: Perform dose-response curves to determine the toxicity profile of E2012 in your cell line. 2. Stress Markers: Assay for markers of cellular stress, such as the unfolded protein response (UPR) or oxidative stress. |
Experimental Protocols
Cholesterol Rescue Experiment
-
Cell Culture: Culture cells in a standard medium.
-
Treatment Groups:
-
Vehicle control (e.g., DMSO).
-
E2012 at the desired concentration.
-
E2012 + water-soluble cholesterol (e.g., 5 µg/mL).
-
Water-soluble cholesterol alone.
-
-
Incubation: Treat cells for the appropriate duration.
-
Analysis: Perform the cellular assay of interest to determine if the addition of cholesterol rescues the E2012-induced phenotype.
Lipid Analysis by Mass Spectrometry
-
Sample Preparation: Treat cells with E2012 or vehicle. After treatment, wash the cells with PBS and perform a lipid extraction (e.g., using the Bligh-Dyer method).
-
Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of cholesterol and desmosterol.
-
Data Analysis: Compare the ratio of desmosterol to cholesterol in E2012-treated samples versus controls.
Visualizations
Caption: On-target vs. off-target effects of the γ-secretase modulator E2012.
Caption: A logical workflow for troubleshooting E2012-induced artifacts.
References
- 1. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
- 2. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 3. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 4. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lenvatinib Induces AKT/NF-κB Inactivation, Apoptosis Signal Transduction and Growth Inhibition of Non-small Cell Lung Cancer In Vivo | Anticancer Research [ar.iiarjournals.org]
- 6. Lenvatinib Inhibits AKT/NF-κB Signaling and Induces Apoptosis Through Extrinsic/Intrinsic Pathways in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. E2012 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Eisai to Resume Clinical Study to Evaluate E2012 as a Potential Next Generation Alzheimer's Disease Treatment | News Releaseï¼2008 | Eisai Co., Ltd. [eisai.com]
- 14. researchgate.net [researchgate.net]
E 2012 stability issues in long-term experiments
Disclaimer: The following information is provided for a hypothetical compound designated "E 2012." As of December 2025, "this compound" does not correspond to a widely known or publicly documented chemical entity. The content below is based on common stability issues encountered with small molecule drug candidates in long-term experiments and is intended to serve as a general troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: For optimal long-term stability, this compound should be stored at -20°C in a desiccated, dark environment. Exposure to light, moisture, and elevated temperatures can accelerate degradation. Always refer to the specific lot's certificate of analysis for any unique storage requirements.
Q2: What are the common signs of this compound degradation?
A2: Visual signs of degradation can include a change in color (e.g., from white to yellow or brown), clumping of the powder, or a noticeable change in solubility. Analytically, degradation is often observed as a decrease in the peak area of the parent compound and the appearance of new peaks in chromatographic analyses like HPLC.
Q3: How long can I store this compound in solution?
A3: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. For short-term use (up to 24 hours), solutions in DMSO or ethanol can be stored at 4°C. For longer-term storage, it is recommended to prepare aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use this compound that has passed its recommended retest date?
A4: It is not recommended to use this compound past its retest date as its purity and potency may be compromised. If use is unavoidable, it is crucial to re-qualify the material by appropriate analytical methods (e.g., HPLC, LC-MS) to confirm its integrity before use.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Question: I am observing significant variability in my experimental results with this compound. What could be the cause?
-
Answer: Inconsistent results are often linked to the degradation of this compound in your experimental setup. Consider the following:
-
Solution Stability: this compound may be unstable in your cell culture media or buffer. Prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous solutions at 37°C.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. Prepare single-use aliquots of your stock solution to maintain consistency.
-
Adsorption to Plastics: this compound might adsorb to certain types of plastic labware, reducing the effective concentration in your experiment. Consider using low-adhesion microplates or glass vials.
-
Issue 2: Loss of this compound potency over time in a long-term experiment.
-
Question: My positive control, this compound, is showing a decreasing effect in my multi-week experiment. Why is this happening?
-
Answer: A gradual loss of potency suggests degradation of this compound under the experimental conditions.
-
Assess Stability in Media: Perform a stability study of this compound in your specific cell culture medium at 37°C. Collect samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze them by HPLC to determine the rate of degradation.
-
Replenish Compound: If this compound is found to be unstable in your culture conditions, you may need to replenish the medium with freshly prepared compound more frequently.
-
Issue 3: Appearance of unknown peaks in HPLC analysis of this compound samples.
-
Question: I am seeing new peaks in my HPLC chromatogram when analyzing my this compound samples. What are these?
-
Answer: The appearance of new peaks is a strong indicator of this compound degradation.
-
Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., oxidation, hydrolysis).
-
Forced Degradation Study: To understand the potential degradation pathways, you can perform a forced degradation study by exposing this compound to stress conditions (e.g., acid, base, peroxide, light, heat). This can help in identifying and tracking specific degradants.
-
Data Presentation
Table 1: Hypothetical Stability of Solid this compound Under Various Storage Conditions Over 12 Months
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| -20°C, Dark, Desiccated | 0 | 99.8 | White Powder |
| 3 | 99.7 | White Powder | |
| 6 | 99.8 | White Powder | |
| 12 | 99.6 | White Powder | |
| 4°C, Dark, Desiccated | 0 | 99.8 | White Powder |
| 3 | 99.2 | White Powder | |
| 6 | 98.5 | Off-white Powder | |
| 12 | 97.1 | Off-white Powder | |
| 25°C / 60% RH, Ambient Light | 0 | 99.8 | White Powder |
| 3 | 96.4 | Yellowish Powder | |
| 6 | 92.1 | Yellowish Powder | |
| 12 | 85.3 | Brownish Powder |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound and detecting potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid, 0.1% (v/v) in water (Mobile Phase A).
-
Formic acid, 0.1% (v/v) in ACN (Mobile Phase B).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-18.1 min: Linear gradient to 95% A, 5% B
-
18.1-22 min: Hold at 95% A, 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peak areas for this compound and any other observed peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area of all components.
-
Visualizations
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Overcoming Lenvatinib (E7080) Resistance in Cell Lines
Disclaimer: The initial query for "E 2012" did not yield relevant results in the context of acquired resistance in cancer cell lines. "this compound" is documented as a γ-secretase modulator investigated for Alzheimer's disease. Given the context of the request, this resource has been developed based on the extensive research available for Lenvatinib (also known as E7080), a multi-kinase inhibitor where acquired resistance in cell lines is a well-documented phenomenon. We hypothesize that "this compound" may have been a mistyped query for Lenvatinib.
Frequently Asked Questions (FAQs)
Q1: What is Lenvatinib and what is its primary mechanism of action?
Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor (TKI).[1][2] Its anti-cancer activity is primarily achieved by inhibiting several receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[2] The main targets of Lenvatinib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR1-3)[1][2]
-
Platelet-Derived Growth Factor Receptor alpha (PDGFRα)[2]
By inhibiting these receptors, Lenvatinib blocks critical downstream signaling pathways such as the Ras/MAPK and PI3K/AKT pathways, thereby impeding cancer cell proliferation and survival.[3][4]
Q2: My cell line has developed resistance to Lenvatinib. What are the common molecular mechanisms behind this?
Acquired resistance to Lenvatinib is a significant challenge and can arise from various molecular changes within the cancer cells. Some of the most frequently observed mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the Lenvatinib-induced blockade by activating alternative survival pathways. Upregulation of the Epidermal Growth Factor Receptor (EGFR) and c-MET signaling are commonly reported mechanisms.[5][6] Activation of these pathways can reactivate downstream effectors like the PI3K/AKT/mTOR and Ras/MEK/ERK pathways, rendering Lenvatinib less effective.[6][7]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as MDR1), can actively pump Lenvatinib out of the cell, reducing its intracellular concentration and thereby its efficacy.[5]
-
Induction of Autophagy: Lenvatinib treatment can induce autophagy, a cellular self-digestion process. While typically a survival mechanism, sustained autophagy can help cancer cells endure the stress induced by the drug, leading to resistance.[1][7][8]
-
Epithelial-Mesenchymal Transition (EMT): Some cancer cells undergo EMT, a process where they lose their epithelial characteristics and gain mesenchymal traits. This transition is associated with increased motility, invasion, and often, drug resistance.[1][9]
-
Tumor Microenvironment (TME) Influence: Factors secreted by cells in the TME, such as Cancer-Associated Fibroblasts (CAFs), can contribute to resistance. For instance, CAF-derived secreted phosphoprotein 1 (SPP1) can activate the PI3K/AKT/mTOR pathway in cancer cells, reducing their sensitivity to Lenvatinib.[7]
Q3: How can I confirm that my cell line is resistant to Lenvatinib?
Resistance is typically confirmed by comparing the half-maximal inhibitory concentration (IC50) of Lenvatinib in your suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is usually determined using a cell viability assay such as MTT or CCK-8.[10][11][12]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays when determining Lenvatinib IC50. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Lenvatinib instability in culture medium. | Prepare fresh Lenvatinib dilutions for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Contamination (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. | |
| Unable to establish a Lenvatinib-resistant cell line. | Lenvatinib concentration is too high, causing excessive cell death. | Start with a low concentration of Lenvatinib (e.g., below the IC50) and gradually increase the dose over a prolonged period (several months).[6][11] |
| The parental cell line has a high intrinsic resistance. | Characterize the baseline sensitivity of your cell line. Some cell lines may be inherently less sensitive to Lenvatinib.[13] | |
| Combination therapy to overcome resistance is not showing a synergistic effect. | The chosen combination does not target the specific resistance mechanism in your cell line. | Perform molecular profiling (e.g., Western blot, qPCR) to identify the activated bypass pathways (e.g., p-EGFR, p-MET) in your resistant cells to guide the selection of a suitable combination agent. |
| Suboptimal dosing of the combination agents. | Perform a dose-matrix experiment to evaluate a range of concentrations for both Lenvatinib and the combination drug to identify the optimal synergistic concentrations.[14] | |
| The timing of drug administration is not optimal. | Experiment with different schedules of administration (e.g., sequential vs. concurrent) of Lenvatinib and the combination agent. |
Quantitative Data Summary
The following tables summarize typical IC50 values for Lenvatinib in sensitive (parental) and resistant hepatocellular carcinoma (HCC) and thyroid cancer cell lines, as reported in the literature.
Table 1: Lenvatinib IC50 Values in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase in Resistance | Reference |
| Huh-7 | 3.5 | 50.3 | ~14.4 | [14] |
| PLC/PRF/5 | 23.1 | 59.7 | ~2.6 | [14] |
| Huh-7 | 11.2 | 48.7 | ~4.3 | [10] |
| PLC/PRF/5 | 44.3 | >100 | >2.3 | [10] |
Table 2: Lenvatinib IC50 Values in Thyroid Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase in Resistance | Reference |
| TPC-1 | 0.1 | >14 | >140 | [13] |
| FRO | 12.2 | 65.0 | ~5.3 | [13] |
Experimental Protocols
Protocol 1: Development of a Lenvatinib-Resistant Cell Line
This protocol describes a general method for generating a Lenvatinib-resistant cancer cell line by continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Lenvatinib (prepare a concentrated stock solution in DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Determine the initial IC50: First, determine the IC50 of Lenvatinib for the parental cell line using a cell viability assay (e.g., MTT or CCK-8) after 72 hours of treatment.
-
Initial Exposure: Culture the parental cells in complete medium containing Lenvatinib at a concentration just below their IC50.[11]
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells will die. Allow the surviving cells to repopulate the flask. When the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of Lenvatinib in the fresh medium.
-
Dose Escalation: Once the cells are growing steadily at the current Lenvatinib concentration, gradually increase the drug concentration. A typical increase is 0.25 µmol/L at a time.[11]
-
Repeat and Establish: Repeat the process of monitoring, passaging, and dose escalation over a period of 6-7 months.[11] The goal is to establish a cell line that can proliferate in a significantly higher concentration of Lenvatinib than the parental line.
-
Characterization and Banking: Once the resistant line is established, confirm the new, higher IC50 value. Characterize the molecular changes (e.g., protein expression of key signaling molecules) and cryopreserve aliquots of the resistant cells for future experiments.
Protocol 2: Assessing Combination Therapy to Overcome Resistance
This protocol outlines how to test the efficacy of a combination therapy (e.g., Lenvatinib + EGFR inhibitor) in a Lenvatinib-resistant cell line.
Materials:
-
Lenvatinib-resistant (LR) and parental cell lines
-
Lenvatinib
-
Combination agent (e.g., Erlotinib, a specific EGFR inhibitor)
-
96-well plates
-
Cell viability assay reagent (e.g., CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both parental and LR cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a dose-response matrix. Treat the cells with:
-
Lenvatinib alone (in a series of dilutions)
-
The combination agent alone (in a series of dilutions)
-
Combinations of Lenvatinib and the second agent at various concentration pairs.[14]
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the treated plates for 72 hours under standard cell culture conditions.
-
Cell Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for each drug alone in both cell lines.
-
To determine if the combination is synergistic, additive, or antagonistic, calculate a Combination Index (CI) using software like CompuSyn, or calculate Bliss synergy scores.[14] A CI < 1 or a positive Bliss score generally indicates synergy.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Lenvatinib's mechanism of action.
Caption: Key mechanisms of acquired Lenvatinib resistance.
Caption: Workflow for overcoming Lenvatinib resistance.
References
- 1. Frontiers | Lenvatinib resistance mechanism and potential ways to conquer [frontiersin.org]
- 2. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 3. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 4. Application and Resistance Mechanisms of Lenvatinib in Patients with Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of EGFR Overcomes Acquired Lenvatinib Resistance Driven by STAT3–ABCB1 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Latest Research Progress on the Mechanisms of Lenvatinib Resistance [scirp.org]
- 8. Regulated Cell Death in Lenvatinib Resistance of Hepatocellular Carcinoma: from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Sophoridine suppresses lenvatinib‐resistant hepatocellular carcinoma growth by inhibiting RAS/MEK/ERK axis via decreasing VEGFR2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Epidermal growth factor receptor activation confers resistance to lenvatinib in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining Neuro-2012 Treatment Protocols for Primary Neurons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in successfully applying "Neuro-2012" to primary neuron cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Neuro-2012.
Issue 1: High Neuronal Toxicity Observed After Neuro-2012 Treatment
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Neuro-2012 may be toxic at the tested concentrations. It is recommended to perform a dose-response curve starting from a much lower concentration range (e.g., picomolar to nanomolar). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your specific primary neurons (typically <0.1%). Always include a vehicle-only control in your experimental setup.[1] |
| Suboptimal Primary Culture Health | The health of the primary neuron culture is critical. Before applying Neuro-2012, ensure that the neurons are healthy, with good morphology and viability. Review your isolation and culture protocols for any potential issues. |
| Contamination | Regularly check cultures for any signs of bacterial or fungal contamination, which can cause widespread cell death. |
Issue 2: No Observable Effect of Neuro-2012 at Any Tested Concentration
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Concentrations Too Low | The concentrations of Neuro-2012 used may be too low to elicit a response. Test a higher range of concentrations. |
| Compound Instability | Neuro-2012 may not be stable in the culture medium at 37°C over long periods. Prepare fresh solutions for each experiment and consider the compound's stability. |
| Incorrect Biological Readout | The chosen assay may not be sensitive enough to detect the effects of Neuro-2012. Consider using alternative endpoints. For instance, if you are assessing function, you might look at electrophysiology or the phosphorylation of a specific protein rather than morphology.[1] |
| Insufficient Treatment Duration | The effects of Neuro-2012 may require a longer incubation time to become apparent. It is advisable to perform a time-course experiment to determine the optimal treatment duration. |
Issue 3: High Variability Between Replicate Wells
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Uneven Cell Plating | Inconsistent cell density across wells can lead to variability. Ensure a homogenous single-cell suspension before plating and use appropriate plating techniques to ensure even distribution. |
| Inconsistent Drug Application | Ensure that Neuro-2012 is thoroughly mixed into the medium and that the final concentration is the same in all replicate wells. |
| Edge Effects in Culture Plates | The outer wells of a culture plate are more prone to evaporation, which can affect cell health and compound concentration. It is good practice to not use the outermost wells for experiments and instead fill them with sterile PBS or media to maintain humidity. |
| Variability in Culture Health | Inconsistent culture health across a plate can lead to variable results. Ensure optimal and uniform culture conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Neuro-2012?
A1: Neuro-2012 is soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it in your culture medium to the final desired concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.[1]
Q2: How should I assess the health of my primary neuron cultures before treatment?
A2: Healthy primary neuron cultures should show neurons adhered to the well surface within an hour of seeding. Within the first two days, they should extend minor processes and show signs of axon outgrowth. By one week, a mature network should start to form.[2] Visually inspect the cultures for these morphological characteristics and for signs of stress, such as blebbing or detachment.
Q3: Can I use Neuro-2012 in the presence of serum?
A3: For controlled experiments, it is recommended to use a serum-free culture medium, such as Neurobasal medium with B-27 supplement.[2] Serum contains many undefined factors that can interfere with the action of Neuro-2012 and lead to variability in your results.
Q4: What is the optimal plating density for primary neurons when using Neuro-2012?
A4: The ideal plating density depends on your specific experiment. Lower densities are better for imaging individual cells, while higher densities may be necessary for biochemical assays like western blotting. A general guideline is to plate at a density of 1,000–5,000 cells per mm².[3]
Q5: How can I minimize glial cell proliferation in my neuron cultures?
A5: Using Neurobasal medium with appropriate supplements can help maintain long-term neuronal cultures with minimal glial growth.[2] If a highly pure neuronal culture is necessary, cytosine arabinoside (AraC) can be used to inhibit glial proliferation, but be aware of its potential off-target neurotoxic effects.[2]
Quantitative Data Summary
The following tables summarize the hypothetical effects of Neuro-2012 on primary cortical neurons.
Table 1: Dose-Response Effect of Neuro-2012 on Neuronal Viability
| Neuro-2012 Concentration (nM) | Neuronal Viability (%) (Mean ± SD, n=3) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 105 ± 4.8 |
| 1 | 115 ± 6.1 |
| 10 | 125 ± 5.5 |
| 100 | 95 ± 7.3 |
| 1000 | 60 ± 8.9 |
Table 2: Time-Course of Neuro-2012 (10 nM) on p-ERK Levels
| Time (hours) | p-ERK/Total ERK Ratio (Mean ± SD, n=3) |
| 0 | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.2 |
| 6 | 2.5 ± 0.3 |
| 12 | 2.2 ± 0.2 |
| 24 | 1.5 ± 0.1 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the general method for establishing primary cortical neuron cultures from embryonic day 18 (E18) rodents.
Materials:
-
E18 rat or mouse embryos
-
Hibernate-E medium
-
Papain (2 mg/mL)
-
Neurobasal Plus Medium with B-27 Plus Supplement
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
Procedure:
-
Coat Culture Vessels: Coat culture plates with poly-D-lysine (50 µg/mL) for at least 1 hour at 37°C. Rinse three times with sterile water and allow to dry. A subsequent coating with laminin (5 µg/mL) can be performed for enhanced adhesion.
-
Tissue Dissection: Dissect cortices from E18 embryos in ice-cold Hibernate-E medium.
-
Enzymatic Digestion: Transfer the tissue to a papain solution and incubate at 37°C for 15-20 minutes with gentle agitation every 5 minutes.
-
Mechanical Dissociation: Carefully remove the papain solution and wash the tissue twice with Neurobasal Plus medium. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Determine cell viability and density. Plate neurons at the desired density in pre-warmed Neurobasal Plus medium with B-27 supplement.
-
Cell Maintenance: Incubate cultures at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 2-3 days.
Protocol 2: Neuro-2012 Treatment and Viability Assay
This protocol outlines the treatment of primary neuron cultures with Neuro-2012 and subsequent assessment of cell viability.
Procedure:
-
Prepare Neuro-2012 Solutions: Prepare a stock solution of Neuro-2012 in DMSO. On the day of the experiment, create serial dilutions in pre-warmed Neurobasal Plus medium to achieve the desired final concentrations.
-
Treat Neurons: After 7 days in vitro (DIV), replace half of the medium in each well with the Neuro-2012 containing medium or vehicle control.
-
Incubation: Incubate the treated cultures for the desired duration (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.
-
Viability Assay: Assess neuronal viability using a suitable assay, such as the MTT assay or a live/dead cell staining kit, following the manufacturer's instructions.
Visualizations
Caption: Hypothetical signaling pathway for Neuro-2012's neuroprotective effect.
Caption: Experimental workflow for assessing Neuro-2012 neuroprotection.
Caption: Troubleshooting decision tree for Neuro-2012 experiments.
References
Validation & Comparative
E 2012 vs. Other γ-Secretase Modulators: A Comparative Guide for Researchers
In the landscape of Alzheimer's disease research, the modulation of γ-secretase activity remains a pivotal strategy for reducing the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42. This guide provides a detailed comparison of E 2012, an early-generation γ-secretase modulator (GSM), with other notable GSMs and γ-secretase inhibitors (GSIs). The following sections present quantitative data, experimental protocols, and pathway visualizations to offer an objective resource for researchers, scientists, and drug development professionals.
Quantitative Comparison of γ-Secretase Modulators and Inhibitors
The efficacy and selectivity of various compounds targeting γ-secretase are summarized below. The data highlights their potency in reducing Aβ40 and Aβ42 levels, as well as their off-target effects on Notch signaling, a critical pathway for cell-fate decisions.
| Compound | Type | Target | IC50 / EC50 | Aβ42 Reduction (in vivo) | Notch Sparing | Clinical Trial Outcome |
| This compound | GSM | γ-Secretase | In vitro IC50: 33 nM (cell-based assay)[1] | ~25% in brain (at 4.9 µM plasma concentration)[1]; ~50% in plasma (Phase 1)[2] | Yes | Discontinued due to lenticular opacity observed in preclinical studies.[2] |
| Avagacestat (BMS-708163) | GSI | γ-Secretase | Aβ42: 0.27 nM, Aβ40: 0.30 nM, Notch: 0.84 nM | Dose-dependent reduction in CSF Aβ40. | ~193-fold selectivity for APP over Notch. | Phase 2 trials terminated due to adverse events and lack of efficacy.[3] |
| Semagacestat (LY450139) | GSI | γ-Secretase | Aβ42: 10.9 nM, Aβ40: 12.1 nM, Notch: 14.1 nM | Dose-dependent reduction in plasma Aβ. | No significant selectivity. | Phase 3 trials halted due to worsening of cognition and increased risk of skin cancer. |
| Tarenflurbil (R-flurbiprofen) | GSM | γ-Secretase | Weak potency (μM range) | No significant change in CSF or plasma Aβ42 in humans. | Yes | Failed to show efficacy in Phase 3 trials, likely due to low potency and poor brain penetration. |
| Crenigacestat (LY3039478) | GSI | Notch | ~1 nM | Primarily investigated for cancer. | Potent Notch inhibitor. | Investigated in oncology clinical trials. |
| RO4929097 | GSI | γ-Secretase / Notch | γ-secretase: 4 nM, Cellular Aβ40: 14 nM, Notch: 5 nM | Primarily investigated for cancer. | Potent Notch inhibitor. | Investigated in oncology clinical trials. |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: General Experimental Workflow for γ-Secretase Modulators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key assays used in the evaluation of γ-secretase modulators.
In Vitro γ-Secretase Activity Assay (Cell-Free)
This assay measures the direct effect of a compound on the enzymatic activity of isolated γ-secretase.
1. Preparation of γ-Secretase Enzyme:
-
Culture human embryonic kidney (HEK293) cells stably overexpressing the four components of the γ-secretase complex (Presenilin-1, Nicastrin, APH-1, and PEN-2).
-
Harvest cells and prepare cell membranes by homogenization and ultracentrifugation.
-
Solubilize the membrane fraction using a mild detergent such as CHAPSO to extract the active γ-secretase complex.
2. Substrate Preparation:
-
Utilize a recombinant substrate consisting of the C-terminal 99 amino acids of APP (C99), often with a C-terminal tag (e.g., FLAG) for detection.
3. In Vitro Cleavage Reaction:
-
In a reaction buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.25% CHAPSO), combine the solubilized γ-secretase preparation, the C99 substrate, and varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 4-16 hours).
4. Detection of Aβ Peptides:
-
Stop the reaction and analyze the production of Aβ40 and Aβ42 using specific enzyme-linked immunosorbent assays (ELISAs) or by Western blotting followed by densitometry.
5. Data Analysis:
-
Calculate the percentage of inhibition of Aβ40 and Aβ42 production at each compound concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy Assessment in APP Transgenic Mice
This protocol outlines the evaluation of a compound's ability to modulate Aβ production in a living organism that models key aspects of Alzheimer's disease pathology.
1. Animal Model:
-
Use a well-characterized APP transgenic mouse model, such as the 5XFAD or APP/PS1 lines, which develop age-dependent amyloid plaque pathology.
2. Compound Administration:
-
Administer the test compound (e.g., this compound) or vehicle to the mice via an appropriate route (e.g., oral gavage) at various doses and for a specified duration (acute, sub-chronic, or chronic).
3. Sample Collection:
-
At the end of the treatment period, collect blood samples for plasma analysis.
-
Euthanize the animals and harvest the brains. One hemisphere can be used for biochemical analysis and the other for immunohistochemistry.
4. Measurement of Brain and Plasma Aβ Levels:
-
Homogenize the brain tissue in appropriate buffers to extract soluble and insoluble Aβ fractions.
-
Measure the levels of Aβ40 and Aβ42 in brain homogenates and plasma using specific ELISAs.
5. Immunohistochemical Analysis:
-
Section the fixed brain hemisphere and perform immunohistochemistry using antibodies specific for Aβ to visualize and quantify amyloid plaque load.
6. Behavioral Testing:
-
For chronic studies, conduct behavioral tests such as the Morris water maze or Y-maze to assess cognitive function before and after treatment.
7. Data Analysis:
-
Compare the Aβ levels, plaque load, and behavioral performance of the compound-treated groups with the vehicle-treated group.
-
Analyze the data for statistical significance to determine the in vivo efficacy of the compound.
Conclusion
The development of γ-secretase modulators and inhibitors has provided invaluable insights into the complexities of APP processing and its role in Alzheimer's disease. While early GSMs like this compound showed promise in modulating Aβ production without affecting Notch signaling, off-target effects and challenges with potency and brain penetration have hindered their clinical advancement. In contrast, GSIs such as Avagacestat and Semagacestat, while potent, demonstrated significant mechanism-based toxicities due to their lack of selectivity over Notch.
The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for the ongoing research and development of safer and more effective γ-secretase-targeting therapies for Alzheimer's disease. Future efforts will likely focus on developing highly selective GSMs with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Current Alzheimer's Disease Therapeutics
An objective comparison of "E 2012" for the treatment of Alzheimer's disease against other prominent therapeutics is not feasible at this time due to the lack of specific public information identifying a compound or drug with the designation "this compound" in the context of Alzheimer's research and development. Extensive searches have not yielded data on a therapeutic agent with this name that has undergone validation in Alzheimer's disease models.
However, a comparative guide to recently developed and approved treatments for Alzheimer's disease can be provided, focusing on key players in the field such as Lecanemab, Donanemab, and Aducanumab. These drugs have undergone extensive testing in various Alzheimer's disease models, including preclinical and clinical trials.
The current landscape of Alzheimer's disease treatment has been significantly shaped by the development of monoclonal antibodies that target amyloid-beta (Aβ) plaques, a key pathological hallmark of the disease.[1] This guide will compare the performance of three such drugs: Lecanemab, Donanemab, and Aducanumab.
Data Presentation
The following tables summarize the quantitative data from key clinical trials for each drug, providing a basis for comparison of their efficacy and safety profiles.
Table 1: Comparison of Efficacy in Clinical Trials
| Drug | Trial Name | Primary Endpoint | Change from Baseline vs. Placebo | p-value |
| Lecanemab | Clarity AD | Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months | -0.45 (27% slowing of decline)[2] | <0.001[2] |
| Donanemab | TRAILBLAZER-ALZ 2 | Integrated Alzheimer's Disease Rating Scale (iADRS) at 76 weeks | 35% slowing of decline | <0.001 |
| CDR-SB at 76 weeks | 36% slowing of decline | <0.001 | ||
| Aducanumab | EMERGE (High Dose) | CDR-SB at 78 weeks | -0.39 (22% slowing of decline)[3] | 0.01[3] |
| ENGAGE (High Dose) | CDR-SB at 78 weeks | +0.03 (2% worsening)[3] | 0.89[3] |
Table 2: Comparison of Amyloid Plaque Reduction and Safety
| Drug | Amyloid Plaque Reduction | Key Adverse Event | Incidence in Treatment Group | Incidence in Placebo Group |
| Lecanemab | Significant reduction | Amyloid-Related Imaging Abnormalities with edema/effusion (ARIA-E) | 12.6%[4] | 1.7%[4] |
| Donanemab | Robust decrease in amyloid plaque levels[5] | ARIA-E | 24.0% (symptomatic ARIA in 6.1%) | 3.1% |
| Aducanumab | Dose-dependent reduction[6] | ARIA-E (in pooled high-dose groups) | 35%[7] | 3%[7] |
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for interpreting the comparative data.
Lecanemab (Clarity AD Trial)
-
Study Design: A Phase 3, multicenter, double-blind, placebo-controlled, parallel-group study.
-
Participants: 1,795 participants with early Alzheimer's disease (mild cognitive impairment or mild dementia) and confirmed amyloid pathology.
-
Intervention: Lecanemab administered intravenously at 10 mg/kg every two weeks.
-
Primary Endpoint: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months.
-
Key Secondary Endpoints: Change in amyloid burden on PET scans, Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog14), and Alzheimer's Disease Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS-MCI-ADL).
Donanemab (TRAILBLAZER-ALZ 2 Trial)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: 1,736 participants with early symptomatic Alzheimer's disease with the presence of tau and amyloid pathology.
-
Intervention: Donanemab administered intravenously every four weeks.
-
Primary Endpoint: Change from baseline in the integrated Alzheimer's Disease Rating Scale (iADRS) score at 76 weeks in the low/medium tau population.
-
Key Secondary Endpoints: Change in CDR-SB, ADAS-Cog13, and amyloid and tau levels on PET scans.
Aducanumab (EMERGE and ENGAGE Trials)
-
Study Design: Two parallel Phase 3, multicenter, randomized, double-blind, placebo-controlled studies.
-
Participants: 3,285 participants with early Alzheimer's disease (mild cognitive impairment or mild dementia) and confirmed amyloid pathology.[8]
-
Intervention: Aducanumab administered intravenously at low or high doses.
-
Primary Endpoint: Change from baseline in the CDR-SB score at 78 weeks.[1]
-
Key Secondary Endpoints: Change in ADAS-Cog13, Mini-Mental State Examination (MMSE), and ADCS-ADL-MCI.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for these amyloid-targeting monoclonal antibodies involves the clearance of Aβ from the brain.
Caption: Amyloid cascade hypothesis and points of intervention for monoclonal antibodies.
The experimental workflow for developing and validating these therapies generally follows a standardized path from preclinical research to clinical trials.
Caption: General workflow for the development and validation of Alzheimer's disease therapeutics.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Lecanemab and Donanemab as Therapies for Alzheimer's Disease: An Illustrated Perspective on the Data | eNeuro [eneuro.org]
- 3. youtube.com [youtube.com]
- 4. How does Lecanemabcompare with other treatments for Alzheimer Disease? [synapse.patsnap.com]
- 5. Donanemab exposure and efficacy relationship using modeling in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aducanumab in Alzheimer's Disease: A Comparative Study of Its Effects on Dementia and Mild Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alzheimer's trials: How does donanemab compare to lecanemab? [clinicaltrialsarena.com]
- 8. ppj.phypha.ir [ppj.phypha.ir]
A Comparative Analysis of E 2012 and Notch-Sparing γ-Secretase Inhibitors for Alzheimer's Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the γ-secretase modulator E 2012 against prominent Notch-sparing γ-secretase inhibitors. This document outlines their performance based on experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
The aggregation of amyloid-beta (Aβ) peptides, particularly Aβ42, in the brain is a central event in the pathology of Alzheimer's disease. The enzyme γ-secretase is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ. While inhibiting γ-secretase is a direct therapeutic strategy, it poses a significant challenge due to the enzyme's role in processing other critical substrates, most notably the Notch receptor.[1] Inhibition of Notch signaling can lead to severe toxicities, hindering the clinical development of pan-γ-secretase inhibitors.[2][3] This has led to the development of two distinct strategies: γ-secretase modulators (GSMs) like this compound, which aim to selectively alter γ-secretase activity on APP, and Notch-sparing γ-secretase inhibitors (GSIs) that are designed to preferentially inhibit APP processing over Notch cleavage.
Performance Comparison: this compound vs. Notch-Sparing GSIs
The following tables summarize the in vitro potency of this compound and several well-characterized Notch-sparing γ-secretase inhibitors against Aβ42 production and Notch signaling.
| Compound | Type | Aβ42 IC50 | Cell Line | Reference |
| This compound | Modulator | 143 nM | CHO | [2] |
| 160 nM | HEK293 | [2] | ||
| Avagacestat (BMS-708163) | Inhibitor | 0.27 nM | - | [4][5] |
| Semagacestat (LY-450139) | Inhibitor | 10.9 nM | H4 human glioma | [1][6] |
| Begacestat (GSI-953) | Inhibitor | 12.4 - 15 nM | Cellular assays | [3][7] |
Table 1: Comparative Aβ42 Inhibition. This table outlines the half-maximal inhibitory concentration (IC50) of each compound for the reduction of Aβ42 production in various cell-based assays.
| Compound | Notch IC50 | Selectivity (Notch IC50 / Aβ42 IC50) | Cell Line | Reference |
| This compound | Does not affect Notch processing | Not Applicable | - | [2][8] |
| Avagacestat (BMS-708163) | 58 nM | ~193-fold | - | [4][9] |
| Semagacestat (LY-450139) | 14.1 nM | ~1.3-fold | H4 human glioma | [6][10] |
| Begacestat (GSI-953) | - | ~16-fold | Cellular assays | [11][12] |
Table 2: Notch Inhibition and Selectivity. This table presents the IC50 values for the inhibition of Notch signaling and the calculated selectivity index, which indicates the preference for inhibiting Aβ production over Notch processing. A higher selectivity index is desirable.
Experimental Protocols
The data presented in this guide are derived from established in vitro assays. Below are detailed methodologies for the key experiments cited.
γ-Secretase Activity Assay (Aβ Production)
This assay quantifies the ability of a compound to inhibit the production of Aβ peptides from cells overexpressing APP.
-
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected to overexpress human APP are commonly used.[2] H4 human glioma cells are also utilized.[6]
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the test compound (e.g., this compound, Avagacestat) or a vehicle control (DMSO) for a specified incubation period (typically 24 hours).
-
Aβ Quantification: Following treatment, the conditioned media is collected, and the levels of secreted Aβ40 and Aβ42 are measured using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The concentration of Aβ in the treated samples is compared to the vehicle-treated controls to determine the percent inhibition. The IC50 value, the concentration of the compound that causes 50% inhibition of Aβ production, is then calculated from the dose-response curve.
Notch Signaling Assay (Luciferase Reporter Gene Assay)
This assay measures the effect of a compound on the transcriptional activity of the Notch signaling pathway.
-
Principle: The assay relies on a reporter gene, typically luciferase, under the control of a promoter containing binding sites for the Notch intracellular domain (NICD)-responsive transcription factor, CSL. Activation of Notch signaling leads to the production of luciferase.
-
Cell Lines: HEK293 cells are co-transfected with a vector expressing a constitutively active form of Notch (NotchΔE) and the CSL-luciferase reporter construct.
-
Treatment: Transfected cells are treated with the test compounds at various concentrations.
-
Luciferase Measurement: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal in compound-treated cells is compared to that in vehicle-treated cells to determine the percent inhibition of Notch signaling. The IC50 value is calculated from the resulting dose-response curve.
Visualizing the Mechanisms
To better understand the biological context of these compounds, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACS Chemical Neuroscience Molecule Spotlight on Begacestat (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Reproducibility of E 2012 Research Findings: A Comparative Guide for Drug Development Professionals
For researchers and scientists navigating the complexities of Alzheimer's disease drug development, a thorough understanding of past therapeutic candidates is crucial. E 2012, a gamma-secretase modulator developed by Eisai, represents a significant case study in this field. This guide provides a comparative analysis of this compound's research findings, placing its performance in context with other therapeutic alternatives and detailing the experimental data that defined its trajectory.
Quantitative Data Summary
The following tables summarize the key quantitative findings for this compound and its comparators, offering a side-by-side view of their in vitro potency and in vivo efficacy.
Table 1: In Vitro Potency of Gamma-Secretase Modulators
| Compound | Target | Assay System | IC50 | Reference |
| This compound | γ-Secretase (Aβ42 reduction) | CHO cells expressing APP | 143 nM | [1] |
| This compound | γ-Secretase (Aβ42 reduction) | HEK293 cells expressing guinea pig APPswe | 0.16 µM | [1] |
| CHF5074 | γ-Secretase (Aβ42 secretion) | Human neuroglioma cells (H4swe) | 3.6 µM | N/A |
Table 2: In Vivo Efficacy of Alzheimer's Disease Therapeutics
| Compound | Model | Key Finding | Quantitative Result | Reference |
| This compound | Phase I Clinical Trial (Humans) | Reduction in plasma Aβ42 | ~50% reduction | [2] |
| CHF5074 | Tg2576 Mice | Reduction in cortical Aβ plaque area | 32 ± 6% | [3] |
| CHF5074 | Tg2576 Mice | Reduction in hippocampal Aβ plaque area | 42 ± 6% | [3] |
| Bapineuzumab | Phase 3 Clinical Trial (APOE ε4 carriers) | Change in ADAS-cog11 score vs. placebo | -0.2 (p=0.80) | [4] |
| Bapineuzumab | Phase 3 Clinical Trial (APOE ε4 carriers) | Change in DAD score vs. placebo | -1.2 (p=0.34) | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Anti-Alzheimer's Therapeutic Molecules Targeting Amyloid Precursor Protein Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Phase 3 Trials of Bapineuzumab in Mild-to-Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Lemborexant (E 2012) in Head-to-Head Compound Studies: A Comparative Guide
Lemborexant, an orexin receptor antagonist, has demonstrated significant efficacy in the treatment of insomnia, particularly in studies directly comparing it to other widely used hypnotics such as zolpidem and suvorexant. This guide provides a comprehensive comparison of lemborexant's performance against these alternatives, supported by data from pivotal clinical trials.
Comparative Efficacy Data
The following tables summarize the key efficacy endpoints from head-to-head clinical trials involving lemborexant.
Table 1: Lemborexant vs. Zolpidem ER (SUNRISE-1 Trial)[1][2][3]
The SUNRISE-1 study was a phase 3, randomized, double-blind, placebo- and active-controlled trial in patients aged 55 years and older with insomnia disorder.[1][2]
| Efficacy Endpoint | Lemborexant 5 mg | Lemborexant 10 mg | Zolpidem ER 6.25 mg | Placebo |
| Change from Baseline in Latency to Persistent Sleep (LPS) in minutes (Nights 29/30) | LSGM Treatment Ratio vs Placebo: 0.77 (p<0.001)[2] | LSGM Treatment Ratio vs Placebo: 0.72 (p<0.001)[2] | - | - |
| Change from Baseline in Sleep Efficiency (SE) in % (Nights 29/30) | LSM Difference vs Placebo: 7.1% (p<0.001)[2] | LSM Difference vs Placebo: 8.0% (p<0.001)[2] | - | - |
| Change from Baseline in Wake After Sleep Onset (WASO) in minutes (Nights 29/30) | LSM Difference vs Placebo: -24.0 min (p<0.001)[2] | LSM Difference vs Placebo: -25.4 min (p<0.001)[2] | - | - |
| Change from Baseline in Wake After Sleep Onset in the 2nd Half of the Night (WASO2H) in minutes (Nights 29/30) | LSM Difference vs Zolpidem: -6.7 min (p=0.004)[1][2] | LSM Difference vs Zolpidem: -8.0 min (p<0.001)[1][2] | - | - |
LSM: Least Squares Mean; LSGM: Least Squares Geometric Mean; ER: Extended Release
Table 2: Lemborexant vs. Suvorexant (Retrospective and Meta-analysis Data)
Direct head-to-head trials between lemborexant and suvorexant are limited. The data below is from a retrospective study and a network meta-analysis.
| Study Type | Efficacy Endpoint | Lemborexant | Suvorexant | Key Findings |
| Retrospective Study [3][4] | Sleep Duration on Day 1 (hours) | 5.97 ± 1.90 | 5.10 ± 1.81 | Lemborexant showed a significantly longer sleep duration on the first day of treatment (p=0.026).[4] |
| Retrospective Study [3] | Clinical Global Impressions-Improvement (CGI-I) Score | Mean (SD): 3.38 (0.83) | Mean (SD): 3.05 (0.93) | No significant difference in overall improvement in sleep status (p=0.10).[3] |
| Network Meta-analysis [5] | Subjective Wake After Sleep Onset (sWASO) at 4 weeks | Rated more highly | - | Lemborexant was rated more highly than suvorexant, though the difference was not statistically significant.[5] |
| Network Meta-analysis [5] | Subjective Total Sleep Time (sTST) at 4 weeks | Rated more highly | - | Lemborexant was rated more highly than suvorexant, though the difference was not statistically significant.[5] |
| Network Meta-analysis [5] | Subjective Sleep Onset Latency (sSOL) at 4 weeks | Rated more highly | - | Lemborexant was rated more highly than suvorexant, though the difference was not statistically significant.[5] |
Experimental Protocols
SUNRISE-1 (NCT02783729)[2][3][7]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, active-comparator, parallel-group study.[2][6]
-
Participants: 1006 patients aged 55 years or older with a diagnosis of insomnia disorder.[2]
-
Interventions: Participants were randomized to receive one of the following for 30 nights:
-
Primary Efficacy Endpoint: The change from baseline in latency to persistent sleep (LPS) as measured by polysomnography (PSG) on nights 29 and 30.[2]
-
Key Secondary Efficacy Endpoints:
-
Data Collection: Polysomnography data was collected at baseline and on the first two and last two nights of the one-month treatment period.[2]
SUNRISE-2 (NCT02952820)[8][9][10][11]
-
Study Design: A 12-month, global, multicenter, randomized, double-blind, parallel-group study with a 6-month placebo-controlled period followed by a 6-month active-only treatment period.[7][8]
-
Participants: 949 adults (≥18 years) with insomnia disorder.[7][8]
-
Interventions: Participants were randomized to receive one of the following for the first 6 months:
-
Lemborexant 5 mg
-
Lemborexant 10 mg
-
Placebo[8]
-
-
Efficacy Endpoints: Based on daily electronic sleep diary data, including subjective sleep onset latency (sSOL), subjective wake after sleep onset (sWASO), and subjective sleep efficiency (sSE).[9][8]
-
Responder Analyses:
Signaling Pathways and Experimental Workflows
Lemborexant (Dual Orexin Receptor Antagonist) Signaling Pathway
Lemborexant acts as a competitive antagonist at both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). By blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B, lemborexant suppresses the downstream signaling cascades that maintain wakefulness.
Zolpidem (GABA-A Receptor Agonist) Signaling Pathway
Zolpidem is a positive allosteric modulator of GABA-A receptors, primarily those containing the α1 subunit. It enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which reduces neuronal excitability and promotes sleep.
SUNRISE-1 Clinical Trial Workflow
The following diagram illustrates the workflow of the SUNRISE-1 clinical trial.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Comparison of Lemborexant With Placebo and Zolpidem Tartrate Extended Release for the Treatment of Older Adults With Insomnia Disorder: A Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. Short-Term Efficacy and Safety of Suvorexant and Lemborexant: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of lemborexant and other insomnia treatments: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Long-term effectiveness and safety of lemborexant in adults with insomnia disorder: results from a phase 3 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of E 2012 and Contemporary Alzheimer's Disease Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational Alzheimer's disease therapy, E 2012, with currently approved treatments. Given the historical context of "this compound" aligning with early anti-amyloid beta monoclonal antibody research, this comparison focuses on the class of therapies that have since gained regulatory approval: Lecanemab (Leqembi), Donanemab, and Aducanumab (Aduhelm). Additionally, this guide includes established symptomatic treatments, cholinesterase inhibitors and NMDA receptor antagonists, to provide a comprehensive overview of the therapeutic landscape.
Executive Summary
The treatment paradigm for Alzheimer's disease has significantly evolved from symptomatic management to disease-modifying therapies. Early anti-amyloid research, represented here by the historical context of this compound, faced challenges with clinical trial endpoints and safety profiles. However, this foundational work has paved the way for a new generation of monoclonal antibodies that have demonstrated the ability to reduce amyloid-beta plaques in the brain and, in some cases, slow cognitive decline. This guide presents a comparative analysis of these therapies, highlighting their mechanisms of action, clinical efficacy, safety profiles, and detailed experimental protocols from their pivotal clinical trials.
Mechanisms of Action: A Shift in Therapeutic Strategy
Current Alzheimer's therapies can be broadly categorized into two groups: disease-modifying anti-amyloid monoclonal antibodies and symptomatic treatments.
1.1. Anti-Amyloid Monoclonal Antibodies: These therapies target different species of amyloid-beta (Aβ), a protein that aggregates to form plaques in the brains of individuals with Alzheimer's disease. The prevailing amyloid cascade hypothesis posits that the accumulation of Aβ is a primary pathological driver of the disease.
-
Lecanemab (Leqembi): A humanized monoclonal antibody that selectively binds to soluble Aβ protofibrils.[1] This is thought to prevent the formation of larger, insoluble plaques and facilitate their clearance.[1]
-
Donanemab: This antibody targets a modified form of Aβ, N-terminal pyroglutamate Aβ, which is present in established amyloid plaques.[2] Its mechanism focuses on clearing existing plaque deposits.[2]
1.2. Symptomatic Treatments: These therapies do not alter the underlying disease process but can help manage cognitive and functional symptoms.
-
Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine, Galantamine): These drugs increase the levels of acetylcholine, a neurotransmitter involved in memory and learning, by inhibiting its breakdown.
-
NMDA Receptor Antagonists (e.g., Memantine): This class of drugs regulates the activity of glutamate, another neurotransmitter. In Alzheimer's disease, excessive glutamate can lead to neuronal damage. Memantine protects brain cells by blocking the effects of excess glutamate.
Comparative Efficacy of Anti-Amyloid Therapies
The following table summarizes the key efficacy data from the pivotal clinical trials of the approved anti-amyloid monoclonal antibodies.
| Therapy | Pivotal Clinical Trial(s) | Primary Endpoint | Change from Baseline in Primary Endpoint (Drug vs. Placebo) | Key Secondary Endpoint(s) | Change from Baseline in Key Secondary Endpoint(s) (Drug vs. Placebo) |
| Lecanemab (Leqembi) | Clarity AD[5][6] | Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months | -0.45 (27% slowing of decline)[5][6] | ADAS-Cog14, ADCS-MCI-ADL | Slower decline on ADAS-Cog14 and ADCS-MCI-ADL[3][6] |
| Donanemab | TRAILBLAZER-ALZ 2[7][8] | Integrated Alzheimer's Disease Rating Scale (iADRS) at 76 weeks | 3.25-point difference (35% slowing of decline in low/medium tau population)[7][9] | CDR-SB | -0.67 difference (37% slowing of decline in low/medium tau population)[8][9] |
| Aducanumab (Aduhelm) | EMERGE & ENGAGE[1][10][11] | CDR-SB at 78 weeks | EMERGE (High Dose): -0.39 (22% slowing of decline)[10][11]. ENGAGE (High Dose): 0.03 (No significant difference)[10] | ADAS-Cog13, ADCS-ADL-MCI | EMERGE (High Dose): Slower decline on ADAS-Cog13 and ADCS-ADL-MCI[1] |
Safety Profile: A Focus on Amyloid-Related Imaging Abnormalities (ARIA)
A key safety concern with anti-amyloid therapies is the development of Amyloid-Related Imaging Abnormalities (ARIA), which can manifest as edema (ARIA-E) or microhemorrhages and superficial siderosis (ARIA-H).
| Therapy | Pivotal Clinical Trial(s) | Incidence of ARIA-E (Drug vs. Placebo) | Incidence of Symptomatic ARIA-E (Drug vs. Placebo) | Incidence of ARIA-H (Drug vs. Placebo) |
| Lecanemab (Leqembi) | Clarity AD[3][4][12] | 12.6% vs. 1.7%[3][13] | 2.8% vs. 0.0%[3] | 17.3% vs. 9.0%[3][4] |
| Donanemab | TRAILBLAZER-ALZ 2[2][7][14] | 24.0% vs. 2.1%[8] | 6.1% vs. not reported[15] | 31.4% vs. 13.6%[2] |
| Aducanumab (Aduhelm) | EMERGE & ENGAGE (Pooled Data, High Dose)[16][17][18] | 35.2% vs. 2.7%[18] | 9.2% vs. 0.3% | 19.1% vs. 6.6% (microhemorrhage), 14.7% vs. 2.5% (superficial siderosis)[18] |
Experimental Protocols of Pivotal Trials
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the pivotal trial protocols for the anti-amyloid therapies.
4.1. Lecanemab: Clarity AD
-
Objective: To evaluate the efficacy and safety of lecanemab in subjects with early Alzheimer's disease.
-
Study Design: A multicenter, double-blind, placebo-controlled, parallel-group study.
-
Participants: 1,795 participants with mild cognitive impairment (MCI) due to Alzheimer's disease or mild Alzheimer's dementia with confirmed amyloid pathology.
-
Intervention: Lecanemab 10 mg/kg administered intravenously every two weeks or placebo.
-
Primary Outcome: Change from baseline at 18 months on the Clinical Dementia Rating-Sum of Boxes (CDR-SB).
4.2. Donanemab: TRAILBLAZER-ALZ 2
-
Objective: To assess the efficacy and safety of donanemamab in participants with early symptomatic Alzheimer's disease.[8]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, 18-month phase 3 trial.[8]
-
Participants: 1,736 participants with early symptomatic Alzheimer's disease (MCI or mild dementia) with confirmed amyloid and tau pathology.[2][8]
-
Intervention: Donanemab administered intravenously every 4 weeks or placebo.[8]
-
Primary Outcome: Change from baseline to 76 weeks on the integrated Alzheimer's Disease Rating Scale (iADRS).[8]
-
Key Secondary Outcome: Change in the Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB) score.[8]
4.3. Aducanumab: EMERGE and ENGAGE
-
Objective: To evaluate the efficacy and safety of aducanumab in participants with early Alzheimer's disease.
-
Study Design: Two identically designed, multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 studies.
-
Participants: 3,285 participants with MCI due to Alzheimer's disease or mild Alzheimer's dementia with confirmed amyloid pathology.[11]
-
Intervention: Aducanumab administered intravenously every 4 weeks at a low or high dose, or placebo.
-
Primary Outcome: Change from baseline at week 78 on the Clinical Dementia Rating Sum of Boxes (CDR-SB).
-
Key Secondary Outcomes: Change from baseline on the Mini-Mental State Examination (MMSE), ADAS-Cog13, and the Alzheimer's Disease Cooperative Study-Activities of Daily Living Inventory Mild Cognitive Impairment Version (ADCS-ADL-MCI).[1]
Visualizing the Mechanisms of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the amyloid cascade and the general workflow of the anti-amyloid clinical trials.
Caption: Amyloid Cascade and Therapeutic Targets.
References
- 1. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 2. Eli Lilly announces positive top-line results from the TRAILBLAZER-ALZ2 trial of donanemab | Alzheimer Europe [alzheimer-europe.org]
- 3. Eisai presents full results from the Clarity AD Phase III trial of lecanemab | Alzheimer Europe [alzheimer-europe.org]
- 4. Eisai Presented New Analyses of ARIA and QOL on Lecanemab in Clarity AD at the AD/PD™ 2023 Annual Meeting | Biogen [investors.biogen.com]
- 5. neurologylive.com [neurologylive.com]
- 6. eisai.com [eisai.com]
- 7. Phase III TRAILBLAZER-ALZ 2 trial: donanemab slows cognitive and functional decline in patients with early Alzheimer’s disease | VJDementia [vjdementia.com]
- 8. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lilly’s Donanemab Slows Cognitive, Functional Decline in Phase III Alzheimer’s Study - BioSpace [biospace.com]
- 10. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biogen announces topline results from the EMERGE and ENGAGE Phase III clinical trials of Aducanumab | Alzheimer Europe [alzheimer-europe.org]
- 12. Clarity AD Study | ACNR [acnr.co.uk]
- 13. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. patientcareonline.com [patientcareonline.com]
- 15. Donanemab data “strongest yet” in Alzheimer’s | pharmaphorum [pharmaphorum.com]
- 16. breakingmed.org [breakingmed.org]
- 17. neurology.org [neurology.org]
- 18. Amyloid-Related Imaging Abnormalities in 2 Phase 3 Studies Evaluating Aducanumab in Patients With Early Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Lecanemab's (E 2012) Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Lecanemab (E 2012) with other leading amyloid-beta (Aβ) targeting monoclonal antibodies: Aducanumab, Donanemab, and Gantenerumab. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on providing detailed methodologies for key experiments to facilitate independent verification.
Executive Summary
Lecanemab is a humanized monoclonal antibody designed for the treatment of early Alzheimer's disease. Its primary mechanism of action involves the selective binding to and clearance of soluble amyloid-beta (Aβ) protofibrils, which are considered to be highly neurotoxic. This preferential targeting of protofibrils distinguishes Lecanemab from other amyloid-targeting antibodies that may exhibit different binding profiles, such as stronger affinity for fibrillar Aβ plaques. This guide will delve into the specifics of these binding affinities, the experimental methods used to determine them, and the resulting clinical outcomes, offering a comprehensive resource for the scientific community.
Comparative Analysis of Binding Affinities
The therapeutic efficacy of anti-Aβ monoclonal antibodies is intrinsically linked to their binding characteristics to different Aβ species, including monomers, oligomers, protofibrils, and fibrils. The following tables summarize the quantitative data on the binding affinities of Lecanemab and its alternatives.
Table 1: Binding Affinities (Kd) Determined by Surface Plasmon Resonance (SPR)
| Antibody | Target Aβ Species | Reported Kd (nM) | Source |
| Lecanemab | Monomers | 2300 ± 910 | |
| Protofibrils (small) | ~1.0 | ||
| Protofibrils (large) | ~0.16 | ||
| Fibrils | ~16 | ||
| Aducanumab | Monomers | 7300 ± 990 | |
| Protofibrils (small) | >80 | ||
| Fibrils | ~0.1 | ||
| Gantenerumab | Monomers | 1300 ± 480 | |
| Oligomers | 1.2 | ||
| Fibrils | 0.6 | ||
| Donanemab | Plaques (pE3 epitope) | 0.14 | |
| Soluble Aβ aggregates | 50 |
Table 2: Half-maximal Inhibitory Concentration (IC50) from Inhibition ELISA
| Antibody | Target Aβ Species | Reported IC50 (nM) | Source |
| Lecanemab | Monomers | >25,000 | |
| Protofibrils (small) | 0.8 | ||
| Protofibrils (large) | 0.8 | ||
| Aducanumab | Monomers | >25,000 | |
| Protofibrils (small) | >80 | ||
| Protofibrils (large) | 22 | ||
| Gantenerumab | Monomers | 2600 | |
| Protofibrils (small) | 2.5 | ||
| Protofibrils (large) | 1.3 |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental setups discussed, the following diagrams have been generated using the DOT language.
Caption: Amyloid cascade and points of intervention by therapeutic antibodies.
Caption: Simplified workflow for Surface Plasmon Resonance (SPR) analysis.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of experimental findings. Below are generalized protocols for the key techniques used to assess antibody-Aβ binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of anti-Aβ antibodies to different Aβ species.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-Aβ monoclonal antibodies (Lecanemab, Aducanumab, Gantenerumab, Donanemab)
-
Synthetic Aβ peptides (Aβ40, Aβ42) prepared as monomers, oligomers, protofibrils, and fibrils
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the antibody (e.g., 10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Aβ Injection and Binding Analysis:
-
Prepare serial dilutions of the different Aβ species in running buffer.
-
Inject the Aβ solutions over the immobilized antibody surface at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate ka, kd, and Kd values.
-
Enzyme-Linked Immunosorbent Assay (ELISA) - Inhibition Format
Inhibition ELISA is used to determine the relative binding affinity of an antibody to different antigens in solution.
Objective: To determine the IC50 value, representing the concentration of Aβ species that inhibits 50% of the antibody binding to a coated antigen.
Materials:
-
96-well microplates
-
Coating antigen (e.g., Aβ42 protofibrils)
-
Anti-Aβ monoclonal antibodies
-
Various Aβ species for inhibition
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Plate Coating: Coat microplate wells with the target antigen (e.g., 1 µg/mL of Aβ42 protofibrils) overnight at 4°C.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Inhibition Reaction:
-
In separate tubes, pre-incubate a fixed concentration of the primary antibody with serial dilutions of the inhibitor Aβ species.
-
Add the antibody-inhibitor mixtures to the coated and blocked wells.
-
-
Detection:
-
Incubate, then wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Immunoprecipitation (IP)
IP is used to isolate a specific protein or protein complex from a heterogeneous solution using an antibody.
Objective: To confirm the binding of anti-Aβ antibodies to specific Aβ species in a complex mixture, such as brain extracts.
Materials:
-
Brain tissue homogenates (from Alzheimer's disease models or patients)
-
Anti-Aβ monoclonal antibodies
-
Protein A/G magnetic beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Sample Preparation: Prepare brain tissue lysates containing Aβ species.
-
Antibody-Bead Conjugation: Incubate the specific anti-Aβ antibody with protein A/G magnetic beads to form an antibody-bead complex.
-
Immunoprecipitation:
-
Add the antibody-bead complex to the brain lysate and incubate to allow the antibody to bind to its target Aβ species.
-
Use a magnetic rack to separate the bead-antibody-Aβ complexes from the rest of the lysate.
-
-
Washing: Wash the complexes several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound Aβ from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using a detection antibody against Aβ.
Clinical Performance Comparison
The ultimate verification of a drug's mechanism of action lies in its clinical performance. The following table summarizes key outcomes from the Phase 3 clinical trials of Lecanemab and its alternatives.
Table 3: Phase 3 Clinical Trial Outcomes
| Drug | Trial Name | Primary Endpoint | Change in Primary Endpoint vs. Placebo | Amyloid Plaque Reduction (Centiloids) | Source |
| Lecanemab | Clarity AD | CDR-SB | -0.45 (27% slowing of decline) | -59.1 | |
| Aducanumab | EMERGE | CDR-SB | -0.39 (22% slowing of decline) | -59.8 (at 78 weeks) | |
| Donanemab | TRAILBLAZER-ALZ 2 | iADRS | 35% slowing of decline | -65.2 (at 76 weeks) | |
| Gantenerumab | GRADUATE I & II | CDR-SB | Not statistically significant | - |
*CDR-SB: Clinical Dementia Rating-Sum of Boxes; iADRS: integrated Alzheimer's Disease Rating Scale.
Conclusion
The independent verification of a drug's mechanism of action is paramount for the advancement of therapeutic strategies. Lecanemab's distinct preference for soluble Aβ protofibrils, as demonstrated through various in vitro binding assays, provides a strong rationale for its clinical efficacy in slowing cognitive decline in early Alzheimer's disease. This comparative guide, by presenting quantitative data, detailed experimental protocols, and clinical outcomes alongside those of its alternatives, aims to equip researchers with the necessary information to critically evaluate and build upon the current understanding of anti-amyloid immunotherapies. The provided methodologies for SPR, ELISA, and IP serve as a foundation for laboratories to independently assess the binding characteristics of these and future therapeutic antibodies.
A Comparative Analysis of E 2012 (Elenbecestat) and Other BACE1 Inhibitors for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a key therapeutic strategy in the development of disease-modifying therapies for Alzheimer's disease. The rationale is based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides, initiated by BACE1 cleavage of the amyloid precursor protein (APP), is a primary pathogenic event. This guide provides a comparative analysis of E 2012 (elenbecestat) and other prominent BACE1 inhibitors that have undergone clinical investigation, including verubecestat, lanabecestat, atabecestat, and umibecestat.
Mechanism of Action
BACE1 inhibitors are small-molecule drugs designed to block the active site of the BACE1 enzyme, thereby reducing the production of Aβ peptides.[1][2] By inhibiting this initial step in the amyloidogenic pathway, these compounds aim to decrease the formation of Aβ plaques in the brain, a hallmark pathology of Alzheimer's disease.[3] While all the compared inhibitors share this primary mechanism, they exhibit differences in their selectivity for BACE1 over its homolog BACE2, which may influence their side-effect profiles.[4] For instance, elenbecestat is reported to have a 3.53-fold higher affinity for BACE1 than BACE2.[4][5]
Quantitative Data Presentation
The following tables summarize the key quantitative data from clinical trials of this compound (elenbecestat) and other BACE1 inhibitors, focusing on their efficacy in reducing Aβ levels and their safety profiles.
Table 1: Comparative Efficacy of BACE1 Inhibitors on Cerebrospinal Fluid (CSF) Amyloid-Beta (Aβ) Levels
| Inhibitor | Clinical Trial(s) | Dosage(s) | CSF Aβ Reduction | Reference(s) |
| Elenbecestat (this compound) | Phase II | 50 mg/day | ~70% reduction in Aβ1-x | [4] |
| Study 202 | 50 mg daily | Average of 69% decrease in CSF Aβ(1-x) | [6] | |
| Verubecestat | EPOCH | 12 mg, 40 mg/day | 63% to 81% reduction | [6][7] |
| Phase I | Multiple doses | Over 90% reduction | [8] | |
| Lanabecestat | AMARANTH | 20 mg, 50 mg/day | 51.3% and 65.5% reduction in Aβ1-42, respectively | [1][9][10] |
| AMARANTH | 20 mg, 50 mg/day | 58.0% and 73.3% reduction in Aβ1-40, respectively | [1][10] | |
| Phase I (Japan) | 15 mg, 50 mg | 63% and 79% reduction in Aβ42, respectively | [11] | |
| Atabecestat | Phase I | 10 mg, 50 mg (4 weeks) | 67% and 90% reduction in Aβ1-40, respectively | [12] |
| ALZ2002 | 10 mg, 50 mg (original doses) | 58.7% and 83.3% reduction in Aβ1-40, respectively | [12] | |
| Umibecestat | Phase IIa | 15 mg, 50 mg | Predicted to achieve ~70% and 90% BACE inhibition, respectively | [13] |
| Phase I | Dose-dependent | Up to 95% reduction in Aβ40 | [14] |
Table 2: Comparative Safety and Tolerability of BACE1 Inhibitors in Clinical Trials
| Inhibitor | Clinical Trial(s) | Common Adverse Events | Key Safety Findings | Reference(s) |
| Elenbecestat (this compound) | Phase II | Contact dermatitis, upper respiratory infection, headache, diarrhea, falls, abnormal dreams/nightmares. | Acceptable safety and tolerability profile at 18 months. No serious hepatic toxicity observed. | [15] |
| MISSION AD | - | Discontinued due to an unfavorable risk-benefit ratio. | [16] | |
| Verubecestat | EPOCH | Rash, falls, injuries, sleep disturbance, suicidal ideation, weight loss, hair color changes. | Increased incidence of adverse events compared to placebo. | [7][17][18] |
| APECS | Anxiety, depression, sleep problems. | Worsening of some cognitive and functional measures. | [2] | |
| Lanabecestat | AMARANTH, DAYBREAK-ALZ | Psychiatric adverse events, weight loss, hair color changes. | Generally well-tolerated but failed to show efficacy. | [1][19][20] |
| Atabecestat | EARLY | Elevated liver enzymes, cognitive worsening, neuropsychiatric events (anxiety, depression). | Discontinued due to liver toxicity concerns. Cognitive worsening was reversible upon discontinuation. | [12] |
| Umibecestat | Generation Program | Worsening in some measures of cognitive function. | Discontinued due to cognitive worsening. | [6][13] |
Experimental Protocols
BACE1 Enzymatic Activity Assay (Fluorometric)
This protocol outlines a general method for measuring BACE1 activity in cell or tissue lysates using a fluorogenic substrate.
1. Materials and Reagents:
-
BACE1 Extraction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail)
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[21]
-
BACE1 Fluorogenic Substrate (e.g., a peptide containing the Swedish APP cleavage site flanked by a fluorophore and a quencher)
-
Purified active BACE1 enzyme (positive control)
-
BACE1 inhibitor (negative control)
-
96-well black microplate
-
Fluorometer
2. Sample Preparation:
-
Homogenize cells or tissue in ice-cold BACE1 Extraction Buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and determine the protein concentration.
-
Prepare reaction wells in a 96-well black plate:
-
Blank: Assay Buffer only.
-
Positive Control: Assay Buffer + Purified BACE1 enzyme.
-
Negative Control: Assay Buffer + Purified BACE1 enzyme + BACE1 inhibitor.
-
Sample: Assay Buffer + cell/tissue lysate.
-
-
Add the BACE1 fluorogenic substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 345/500 nm or 320/405 nm[22]) kinetically over a period of 30-60 minutes or as an endpoint reading.
4. Data Analysis:
-
Subtract the blank fluorescence values from all other readings.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample.
-
Normalize the BACE1 activity to the total protein concentration of the lysate.
Cerebrospinal Fluid (CSF) Amyloid-Beta (Aβ) Measurement (ELISA)
This protocol provides a general method for quantifying Aβ levels in CSF samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
1. Materials and Reagents:
-
ELISA kit for human Aβ40 or Aβ42 (containing capture antibody-coated plate, detection antibody, standard Aβ peptide, streptavidin-HRP, and substrate)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Polypropylene tubes for sample collection and dilution[23]
-
Microplate reader
2. Sample Handling and Preparation: [23][24][25]
-
Collect CSF in polypropylene tubes to minimize Aβ adsorption.
-
Centrifuge the CSF to remove any cellular debris.
-
If not analyzed immediately, aliquot and store CSF at -80°C. Limit freeze-thaw cycles.
-
Thaw samples on ice and dilute as required by the ELISA kit manufacturer's instructions using the provided diluent.
-
Add standards, controls, and diluted CSF samples to the wells of the antibody-coated microplate.
-
Incubate the plate, typically for 2 hours at room temperature, to allow Aβ to bind to the capture antibody.
-
Wash the plate multiple times with Wash Buffer to remove unbound material.
-
Add the biotinylated detection antibody and incubate to form a sandwich complex.
-
Wash the plate again.
-
Add streptavidin-HRP and incubate.
-
Wash the plate to remove unbound enzyme conjugate.
-
Add the TMB substrate and incubate in the dark for color development. The color intensity is proportional to the amount of Aβ captured.
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.
Mandatory Visualization
Caption: Amyloidogenic pathway and the mechanism of action of BACE1 inhibitors.
Caption: Generalized experimental workflow for the development of BACE1 inhibitors.
Caption: Logical relationship of key findings for the compared BACE1 inhibitors.
References
- 1. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novamedline.com [novamedline.com]
- 4. Elenbecestat | ALZFORUM [alzforum.org]
- 5. ctad-alzheimer.com [ctad-alzheimer.com]
- 6. benchchem.com [benchchem.com]
- 7. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lanabecestat [openinnovation.astrazeneca.com]
- 11. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzforum.org [alzforum.org]
- 15. eisai.com [eisai.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alzforum.org [alzforum.org]
- 20. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. intimakmur.co.id [intimakmur.co.id]
- 24. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ibl-international.com [ibl-international.com]
Safety Operating Guide
Navigating Chemical Disposal in the Laboratory: A General Protocol
Absence of a specific chemical identifier for "E 2012" necessitates a focus on universal, safe laboratory disposal practices. Researchers, scientists, and drug development professionals are advised to adhere to the following comprehensive guidelines to ensure safety and regulatory compliance when handling and disposing of laboratory chemicals.
The designation "this compound" does not correspond to a recognized chemical in standard databases. It is likely a shorthand, an internal laboratory code, or a product number specific to a manufacturer. Without precise identification of the chemical's composition and properties, specific disposal instructions cannot be provided. Attempting to do so would be hazardous.
Therefore, the immediate and most crucial step is to positively identify the chemical . This information can be found on the manufacturer's original container label or, most comprehensively, in the Safety Data Sheet (SDS) that must accompany the chemical. Once the chemical is identified, its specific disposal procedures can be determined, typically in consultation with an institution's Environmental Health and Safety (EHS) office.
General Principles of Chemical Waste Disposal
For all laboratory chemical waste, the following principles represent the foundation of safe disposal practices.
Quantitative Data for Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions. The following table outlines common categories for chemical waste segregation.
| Waste Category | Examples | Incompatible with | Disposal Container |
| Halogenated Organic Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Non-halogenated solvents, strong acids/bases | Clearly labeled, sealed, compatible solvent container |
| Non-Halogenated Organic Solvents | Acetone, Ethanol, Hexanes, Toluene | Halogenated solvents, strong acids/bases | Clearly labeled, sealed, compatible solvent container |
| Aqueous Acidic Waste (pH < 2) | Strong acids (e.g., HCl, H₂SO₄), acidic solutions | Bases, organic solvents, cyanides, sulfides | Clearly labeled, sealed, acid-resistant container |
| Aqueous Basic Waste (pH > 12.5) | Strong bases (e.g., NaOH, KOH), basic solutions | Acids, organic solvents | Clearly labeled, sealed, base-resistant container |
| Solid Chemical Waste | Contaminated labware, solid reagents, spill cleanup materials | Incompatible chemicals (must be segregated within solid waste) | Clearly labeled, sealed, puncture-resistant container |
| Heavy Metal Waste | Solutions or solids containing mercury, lead, cadmium, etc. | Varies; consult SDS and EHS | Clearly labeled, sealed, designated container |
| Oxidizers | Nitrates, Permanganates, Peroxides | Flammable and combustible materials, reducing agents | Clearly labeled, sealed, designated container |
Experimental Protocol: Standard Chemical Waste Disposal Workflow
The following protocol outlines a standard operating procedure for the disposal of a known chemical waste product from a laboratory experiment.
-
Consult the SDS: For each component, consult the Safety Data Sheet, specifically Section 13: Disposal Considerations.
-
Determine Waste Category: Based on the SDS and the quantitative data table above, determine the appropriate waste category.
-
Select Proper Container: Obtain a designated and properly labeled waste container that is compatible with the chemical waste.
-
Label the Container: Affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name(s) of all constituents (no abbreviations)
-
The concentration of each constituent
-
The date of waste generation
-
The principal investigator's name and contact information
-
The laboratory room number
-
-
Transfer the Waste: Carefully transfer the waste into the labeled container, ensuring no spillage. Personal Protective Equipment (PPE) appropriate for the chemical must be worn.
-
Seal the Container: Securely seal the container. Do not overfill.
-
Store Appropriately: Store the sealed waste container in a designated satellite accumulation area within the laboratory, ensuring it is segregated from incompatible chemicals.
-
Arrange for Pickup: Once the container is full, or as per institutional guidelines, contact the Environmental Health and Safety (EHS) office to arrange for pickup and final disposal.
Disposal Workflow Diagram
The logical flow for proper chemical disposal is illustrated below. This process ensures that all safety and regulatory steps are followed.
Caption: A flowchart illustrating the step-by-step process for safe laboratory chemical waste disposal.
Essential Safety and Operational Guide for Handling E 2012
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety Protocols, Handling Procedures, and Disposal of the γ-Secretase Modulator E 2012.
This document provides crucial safety and logistical information for the handling of this compound (CAS Number: 870843-42-8), a potent γ-secretase modulator utilized in Alzheimer's disease research. Given its investigational nature, this compound should be treated as a hazardous compound. Adherence to the following guidelines is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table outlines recommended PPE based on the specific laboratory activity.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a solid) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator. - Disposable solid-front lab coat with tight-fitting cuffs. - Double nitrile gloves. - Safety glasses with side shields or chemical splash goggles. | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection and double gloving are critical to prevent exposure. |
| Solution Preparation and Handling | - Certified chemical fume hood. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of nitrile gloves. | Reduced risk of aerosolization compared to handling the solid form, but the potential for splashes and spills remains. |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Nitrile gloves. | Standard laboratory practice to protect against incidental contact. |
Note: Always wash hands thoroughly after handling the compound, even when gloves have been worn.[1]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and to maintain the compound's integrity.
1. Preparation and Storage:
-
This compound is supplied as a solid and should be stored at -20°C for long-term stability.[1]
-
For experimental use, a stock solution can be prepared by dissolving the solid in an organic solvent such as ethanol, DMSO, or dimethyl formamide. The solubility in these solvents is approximately 10 mg/mL.[1]
-
When preparing a stock solution, it is recommended to purge the solvent with an inert gas.[1]
-
For aqueous buffers, it is advised to first dissolve this compound in DMSO and then dilute with the chosen buffer. The solubility in a 1:3 solution of DMSO:PBS (pH 7.2) is approximately 0.25 mg/mL. Aqueous solutions are not recommended for storage for more than one day.[1]
2. Experimental Workflow: The following diagram illustrates a typical workflow for an experiment involving this compound.
Caption: A diagram illustrating the key stages of working with this compound, from preparation to disposal.
Disposal Plan
As an investigational drug, this compound and all contaminated materials must be disposed of as hazardous waste in accordance with institutional and local regulations.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused solid this compound | - Collect in a clearly labeled, sealed container. - Dispose of through your institution's hazardous waste program. |
| Contaminated Labware (e.g., vials, pipette tips) | - Place in a designated hazardous waste container. - Do not dispose of in regular trash or biohazard bags. |
| Aqueous Waste containing this compound | - Collect in a sealed, labeled container. - Do not pour down the drain. |
| Contaminated PPE (gloves, lab coats, etc.) | - Place in a sealed bag and dispose of as hazardous waste. |
The following flowchart outlines the decision-making process for the disposal of materials contaminated with this compound.
Caption: A flowchart to guide the proper segregation and disposal of waste contaminated with this compound.
By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's most recent Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
